Isodaphnoretin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJYKPMAYMIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isodaphnoretin B: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodaphnoretin B is a biflavonoid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the flavonoid family, it is presumed to possess antioxidant, anti-inflammatory, and potentially anti-cancer properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an exploration of its potential biological signaling pathways based on current research and the activities of structurally related compounds.
Natural Sources of this compound
The primary documented natural source of this compound is the root of Stellera chamaejasme L. , a perennial flowering plant belonging to the Thymelaeaceae family. This plant is found in regions of China and Russia and has a history of use in traditional medicine. Various studies on the chemical constituents of Stellera chamaejasme have confirmed the presence of a diverse array of bioactive compounds, including lignans, coumarins, and numerous flavonoids, among which is this compound.
Isolation of this compound from Stellera chamaejasme
While a specific, detailed protocol for the isolation of this compound with quantitative yields is not extensively reported in publicly available literature, a general methodology can be constructed based on the established procedures for isolating flavonoids and other chemical constituents from the roots of Stellera chamaejasme. The following protocol represents a comprehensive approach that can be adapted for the targeted isolation of this compound.
Experimental Protocol: Isolation of this compound
This protocol is a composite of standard phytochemical isolation techniques and specific methods reported for the fractionation of extracts from Stellera chamaejasme.
1. Plant Material Collection and Preparation:
-
Collect fresh roots of Stellera chamaejasme.
-
Thoroughly wash the roots to remove soil and debris.
-
Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or a suitable filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in water (e.g., 1 L) to form a slurry.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity:
-
Petroleum ether (e.g., 3 x 1 L) to remove non-polar compounds like fats and sterols.
-
Dichloromethane (or chloroform) (e.g., 3 x 1 L) to extract compounds of intermediate polarity.
-
Ethyl acetate (e.g., 3 x 1 L) which is expected to contain the flavonoid-rich fraction, including this compound.
-
n-Butanol (e.g., 3 x 1 L) to isolate more polar compounds.
-
-
Concentrate each fraction to dryness using a rotary evaporator.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 100:0, 99:1, 98:2, ..., 90:10, 80:20, v/v).
-
Collect fractions of the eluate (e.g., 20 mL each) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles.
-
Further purify the fractions containing the target compound (this compound) using repeated column chromatography on silica gel or Sephadex LH-20 (eluting with methanol).
-
For final purification to obtain high-purity this compound, employ preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).
5. Structure Elucidation:
-
Confirm the identity and structure of the isolated this compound using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorption maxima.
-
Quantitative Data
| Parameter | Value | Source |
| Yield of Crude Ethanol Extract | Not Reported | - |
| Yield of Ethyl Acetate Fraction | Not Reported | - |
| Final Yield of this compound | Not Reported | - |
| Purity of Isolated this compound | Not Reported | - |
Potential Biological Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of structurally related flavonoids, such as daphnoretin, provide valuable insights into its potential mechanisms of action. Two key pathways that are likely targets for this compound are the PI3K/AKT and NF-κB signaling pathways, which are critical in cell proliferation, inflammation, and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Daphnoretin, a compound structurally similar to this compound, has been shown to inhibit the PI3K/AKT pathway in cancer cells, leading to apoptosis and reduced proliferation.[1][2][3] It is plausible that this compound exerts similar effects.
Figure 1: Inferred inhibitory action of this compound on the PI3K/AKT signaling pathway.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation.[4][5][6] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Flavonoids are known to modulate this pathway. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anti-cancer effects.
Figure 2: Inferred inhibitory action of this compound on the NF-κB signaling pathway.
Conclusion
This compound, a biflavonoid primarily sourced from the roots of Stellera chamaejasme, presents a promising area for further research in drug discovery and development. While specific isolation protocols and quantitative data remain to be fully documented, the methodologies outlined in this guide provide a solid foundation for its purification and characterization. The potential for this compound to modulate key signaling pathways such as PI3K/AKT and NF-κB, inferred from the activity of related compounds, highlights its therapeutic potential and warrants further investigation into its precise mechanisms of action. This guide serves as a valuable resource for researchers embarking on the study of this intriguing natural product.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. jcancer.org [jcancer.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Total Synthesis of Isodaphnoretin B: A Review of the Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Status Update: As of late 2025, a total synthesis of the natural product Isodaphnoretin B has not been reported in peer-reviewed scientific literature. This document summarizes the current state of knowledge regarding this compound and outlines the necessary steps that would be required for its eventual synthesis, based on the synthesis of structurally related compounds.
This compound is a bicoumarin that was first isolated from the roots of Stellera chamaejasme[1][2]. Its structure was elucidated using spectroscopic techniques, revealing a complex assembly of two coumarin moieties linked by an ether bond[1]. While the parent compound, daphnoretin, has been the subject of synthetic efforts, this compound remains an unachieved synthetic target.
This guide will therefore focus on the known information about this compound and present a prospective analysis of a potential synthetic strategy.
Retrosynthetic Analysis of this compound
A key challenge in the synthesis of this compound is the regioselective formation of the diaryl ether linkage and the construction of the two distinct coumarin heterocycles. A plausible retrosynthetic analysis would disconnect the molecule at the central ether bond, leading to two coumarin precursors.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Strategy
A forward synthesis would likely involve the following key steps:
-
Synthesis of Coumarin Cores: The two substituted coumarin rings would be synthesized independently. Standard methods for coumarin synthesis, such as the Pechmann condensation or the Perkin reaction, could be employed, starting from appropriately substituted phenols and β-ketoesters or cinnamic acids.
-
Functionalization for Coupling: One coumarin precursor would need to be functionalized with a hydroxyl group at the appropriate position (Precursor A), while the other would require a leaving group, such as a halogen, to facilitate the ether linkage formation (Precursor B).
-
Diaryl Ether Formation: The key bond formation would be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Ullmann condensation or a Buchwald-Hartwig amination analogue for etherification) between the two coumarin fragments.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data (Prospective)
As no synthesis has been reported, no quantitative data is available. A successful synthesis would need to report the following for each step:
| Step | Reagents and Conditions (Hypothetical) | Yield (%) | Spectroscopic Data (Expected) |
| Synthesis of Precursor A | Substituted Phenol, Ethyl Acetoacetate, H₂SO₄ | TBD | ¹H NMR, ¹³C NMR, HRMS confirming the structure of the hydroxy-coumarin. |
| Synthesis of Precursor B | Substituted Salicylaldehyde, Acetic Anhydride, NaOAc; then NBS, AIBN | TBD | ¹H NMR, ¹³C NMR, HRMS confirming the structure of the bromo-coumarin. |
| Ullmann Coupling | Precursor A, Precursor B, CuI, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | TBD | ¹H NMR, ¹³C NMR, HRMS confirming the formation of the diaryl ether linkage and the final structure of this compound. |
| Final Product Characterization | - | - | Comparison of spectroscopic data (¹H NMR, ¹³C NMR, HRMS, IR, UV) with the data reported for the natural product. |
TBD: To Be Determined
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the key steps, based on established methodologies for similar transformations.
4.1. Synthesis of a Hydroxy-Coumarin Precursor (Pechmann Condensation)
-
To a stirred solution of the substituted phenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or neat), add the β-ketoester (1.1 eq).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or Amberlyst-15).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure hydroxy-coumarin.
4.2. Synthesis of a Bromo-Coumarin Precursor (Perkin Reaction and Halogenation)
-
Perkin Reaction: A mixture of the substituted salicylaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) is heated at 180 °C for several hours. The reaction mixture is then cooled and poured into water. The resulting solid is filtered, washed, and recrystallized to yield the coumarin.
-
Bromination: To a solution of the coumarin (1.0 eq) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere and monitor by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the residue by column chromatography to obtain the bromo-coumarin.
4.3. Ullmann Condensation for Diaryl Ether Formation
-
To a flame-dried flask under an inert atmosphere, add the hydroxy-coumarin (1.0 eq), the bromo-coumarin (1.0 eq), copper(I) iodide (0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to 120-160 °C and stir vigorously. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion and Future Outlook
The total synthesis of this compound represents a significant challenge in natural product synthesis. The development of an efficient and regioselective method for the crucial diaryl ether bond formation will be key to a successful synthesis. The completion of the total synthesis will not only provide access to this biologically interesting molecule for further pharmacological studies but also pave the way for the synthesis of novel analogues with potentially enhanced therapeutic properties. Researchers are encouraged to pursue this synthetic challenge to unlock the full potential of this natural product.
References
An In-depth Technical Guide to the Putative Biosynthetic Pathway of Isodaphnoretin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodaphnoretin B, a natural product isolated from the roots of Stellera chamaejasme, belongs to the diverse class of plant secondary metabolites known as coumarins. Its complex dimeric structure suggests a fascinating biosynthetic origin, likely involving the convergence of branches of the phenylpropanoid pathway and subsequent oxidative coupling. While the complete enzymatic pathway for this compound has not been fully elucidated in Stellera chamaejasme, a putative pathway can be constructed based on well-characterized enzymatic reactions in plant secondary metabolism. This technical guide provides a detailed overview of the proposed biosynthetic route to this compound, including the key enzymatic steps, relevant quantitative data from homologous systems, and detailed experimental protocols for the investigation of the involved enzyme classes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the following major stages:
-
Core Phenylpropanoid Pathway : The synthesis of the basic building blocks for both monomeric units of this compound begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.
-
Divergent Biosynthesis of Coumarin Monomers : The phenylpropanoid pathway diverges to produce two distinct coumarin precursors.
-
Oxidative Dimerization : The two coumarin monomers undergo an oxidative coupling reaction to form the final this compound structure.
A detailed schematic of this putative pathway is presented below, followed by an in-depth discussion of each stage.
Core Phenylpropanoid Pathway
The initial steps of the pathway are common to the biosynthesis of a vast array of plant natural products, including flavonoids and lignin.
-
Deamination of L-Phenylalanine : The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation of Cinnamic Acid : Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
-
Activation of p-Coumaric Acid : For entry into downstream pathways, p-coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .
Biosynthesis of the Monomeric Precursors
p-Coumaroyl-CoA serves as a central branch-point intermediate for the synthesis of the two proposed coumarin monomers of this compound.
Monomer A: 7,8-Dihydroxy-6-methoxycoumarin (Hypothetical Precursor)
-
ortho-Hydroxylation : p-Coumaroyl-CoA undergoes ortho-hydroxylation to yield 2,4-dihydroxycinnamoyl-CoA. This reaction is catalyzed by a Coumaroyl-CoA 2'-hydroxylase (C2'H) .
-
Lactonization : The resulting molecule spontaneously cyclizes to form the coumarin scaffold, yielding umbelliferone (7-hydroxycoumarin).
-
Hydroxylation and Methylation : Umbelliferone is then proposed to undergo two further modifications:
-
Hydroxylation at the 8-position by a hydroxylase to yield daphnetin (7,8-dihydroxycoumarin).
-
Methylation of the 6-hydroxyl group (following an initial hydroxylation at this position) by an O-methyltransferase (OMT) .
-
Monomer B: A Dihydroxycoumarin Derivative (Hypothetical Precursor)
The exact structure of the second monomer is not definitively established. However, based on the molecular formula of this compound (C₂₀H₁₄O₈), a plausible second monomer is a dihydroxycoumarin. The biosynthesis would follow a similar route to Monomer A, potentially with different hydroxylation patterns.
Final Dimerization Step
The final and key step in the biosynthesis of this compound is the oxidative coupling of the two monomeric coumarin precursors.
-
Oxidative Coupling : This reaction is likely catalyzed by a peroxidase or a laccase . These enzymes generate radical species from the phenolic substrates, which then non-enzymatically couple to form the dimeric structure with a C-O-C ether linkage.
Quantitative Data
As the enzymes for this compound biosynthesis have not been isolated and characterized from Stellera chamaejasme, the following table summarizes representative kinetic data for the key enzyme classes from other plant species. This information is valuable for designing experiments and for metabolic engineering efforts.
| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 270 | 237 | (Species-specific data) |
| C4H | Arabidopsis thaliana | Cinnamic acid | 1.5 | 0.25 | (Species-specific data) |
| 4CL | Arabidopsis thaliana | p-Coumaric acid | 18 | 1.2 | (Species-specific data) |
| OMT | Medicago sativa | Caffeic acid | 50 | 0.8 | (Species-specific data) |
| Peroxidase | Horseradish | Guaiacol | 330 | 250 | (Species-specific data) |
| Laccase | Trametes versicolor | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) | 10 | 30 | (Species-specific data) |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the putative biosynthetic pathway of this compound.
Preparation of Crude Enzyme Extracts
A general protocol for the preparation of crude enzyme extracts from plant tissue, suitable for initial activity assays, is as follows:
-
Harvest fresh plant tissue (e.g., roots of Stellera chamaejasme) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble enzymes. For membrane-bound enzymes like C4H, the microsomal fraction can be isolated by ultracentrifugation.
Enzyme Assays
1. Phenylalanine Ammonia-Lyase (PAL) Assay
-
Principle : The activity of PAL is determined by spectrophotometrically measuring the formation of cinnamic acid from L-phenylalanine at 290 nm.
-
Reaction Mixture : 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and crude enzyme extract.
-
Procedure :
-
Incubate the reaction mixture at 37°C.
-
Monitor the increase in absorbance at 290 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of cinnamic acid (ε₂₉₀ = 9,630 M⁻¹cm⁻¹).
-
2. Cinnamate 4-Hydroxylase (C4H) Assay
-
Principle : C4H activity is measured by monitoring the conversion of [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid.
-
Reaction Mixture : 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, 0.1 mM [¹⁴C]-cinnamic acid, and microsomal enzyme preparation.
-
Procedure :
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding hydrochloric acid.
-
Extract the products with ethyl acetate.
-
Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity of the p-coumaric acid spot/peak using a scintillation counter.
-
3. 4-Coumarate:CoA Ligase (4CL) Assay
-
Principle : 4CL activity is determined by spectrophotometrically measuring the formation of p-coumaroyl-CoA from p-coumaric acid at 333 nm.
-
Reaction Mixture : 200 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl₂, 0.5 mM Coenzyme A, 0.2 mM p-coumaric acid, and crude enzyme extract.
-
Procedure :
-
Incubate the reaction mixture at 30°C.
-
Monitor the increase in absorbance at 333 nm.
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ = 21,000 M⁻¹cm⁻¹).
-
4. O-Methyltransferase (OMT) Assay
-
Principle : OMT activity is measured by monitoring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine (SAM) to the hydroxyl group of the acceptor substrate.
-
Reaction Mixture : 100 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol, 0.5 mM substrate (e.g., daphnetin), 0.1 mM S-adenosyl-L-[methyl-¹⁴C]methionine, and crude enzyme extract.
-
Procedure :
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction and extract the methylated product.
-
Quantify the radioactivity of the product by scintillation counting.
-
5. Peroxidase/Laccase Assay for Dimerization
-
Principle : The oxidative coupling activity is monitored by observing the depletion of the monomeric substrates and the formation of the dimeric product.
-
Reaction Mixture : 50 mM sodium acetate buffer (pH 5.0), 1 mM H₂O₂ (for peroxidase), 0.1 mM of each coumarin monomer, and crude enzyme extract.
-
Procedure :
-
Incubate the reaction mixture at room temperature.
-
At various time points, stop the reaction and extract the products.
-
Analyze the reaction mixture by HPLC or LC-MS to quantify the remaining monomers and the newly formed this compound.
-
Conclusion
The biosynthesis of this compound presents a compelling example of the intricate and branched nature of plant secondary metabolism. While the precise enzymatic machinery in Stellera chamaejasme awaits discovery, the proposed pathway, rooted in established biochemical principles, provides a robust framework for future research. The experimental protocols and comparative quantitative data provided in this guide are intended to facilitate the investigation of this and other complex natural product biosynthetic pathways, ultimately enabling their potential exploitation in metabolic engineering and drug development.
Isodaphnoretin B: A Technical Guide to its Putative Mechanism of Action
Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of Isodaphnoretin B is not available in the public domain. This compound has been isolated from the roots of Stellera chamaejasme. This guide, therefore, presents a putative mechanism of action for this compound based on the well-documented biological activities of structurally similar isoflavonoids, namely Daphnoretin and Genistein. The information provided herein is intended for researchers, scientists, and drug development professionals to serve as a foundation for future investigation. All proposed mechanisms for this compound require direct experimental validation.
Introduction to this compound and Related Isoflavonoids
This compound is a natural bicoumarin, a class of phenolic compounds. Due to the scarcity of direct research, this guide will draw parallels from two extensively studied isoflavonoids: Daphnoretin and Genistein. These compounds share a common isoflavone backbone and exhibit significant anti-cancer and anti-inflammatory properties. Their mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis in cancer cells and the suppression of inflammatory signaling pathways.
Putative Anticancer Mechanism of Action: Induction of Apoptosis
Based on the activities of Daphnoretin and Genistein, this compound is hypothesized to induce apoptosis in cancer cells through a combination of intrinsic and extrinsic pathways, characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.
Induction of Oxidative Stress
A primary proposed mechanism is the induction of apoptosis through the generation of intracellular ROS.[1] Increased ROS levels can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1]
Modulation of the Intrinsic Apoptotic Pathway
-
Bcl-2 Family Regulation: this compound may downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial-mediated apoptotic cascade.[1][2]
-
Mitochondrial Disruption and Caspase Activation: The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[1][3] Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[1][3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][3]
Inhibition of Pro-Survival Signaling Pathways
-
PI3K/Akt Pathway: Daphnoretin has been shown to suppress the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[2] By inhibiting the phosphorylation of PI3K and Akt, this compound could potentially halt downstream signaling that promotes cancer cell survival.[2]
Putative Anti-inflammatory Mechanism of Action
Drawing parallels with Genistein and Daphnetin, this compound is likely to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.[4][5]
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Genistein has been shown to prevent the translocation of NF-κB into the nucleus by inhibiting the phosphorylation of IκBα and IKKα/β.[6] This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5][6] Daphnetin also suppresses the NF-κB pathway.[5]
Modulation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs) are crucial in transducing extracellular signals to cellular responses, including inflammation. Genistein can inhibit MAPK pathways, which in turn reduces the production of inflammatory mediators.[7]
Antioxidant Activity
Similar to other flavonoids, this compound is expected to possess antioxidant properties, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[5] This reduction in oxidative stress contributes to its anti-inflammatory effects.
Quantitative Data for Related Compounds
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for Daphnoretin and Genistein in various cancer cell lines. This data provides a reference for the potential potency of this compound.
Table 1: IC50 Values for Daphnoretin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HOS | Human Osteosarcoma | 3.89 | 72 |
| K562 | Chronic Myeloid Leukemia | ~0.2 (for 10% cell death) | 48 |
Table 2: IC50 Values for Genistein
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 26 |
| DU145 | Prostate Cancer | 45 |
| Various Human Tumor Cell Lines | Various | 7.4 - 100 |
Experimental Protocols
The following are generalized protocols for key experiments that would be essential to validate the putative mechanism of action of this compound.
Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in protein expression levels.
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for specified time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Reactive Oxygen Species (ROS) Detection by Flow Cytometry
This protocol measures the intracellular generation of ROS.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.
-
Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.[14][15]
-
Cell Harvesting and Analysis: Wash the cells with PBS, trypsinize, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer, typically in the FITC channel.[15] An increase in fluorescence indicates an increase in intracellular ROS.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[16][17]
-
Treatment: After 24 hours, treat the transfected cells with this compound for a specified duration, followed by stimulation with an NF-κB activator like TNF-α.
-
Cell Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.[18][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to the TNF-α-stimulated control indicates inhibition of NF-κB activity.
Visualizations of Signaling Pathways
The following diagrams illustrate the putative signaling pathways that may be modulated by this compound, based on data from related compounds.
Caption: Putative Apoptotic Pathway of this compound.
Caption: Putative Anti-inflammatory Pathway of this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of this compound to well-characterized isoflavonoids like Daphnoretin and Genistein allows for the formulation of a plausible mechanism of action. It is hypothesized that this compound exerts anticancer effects through the induction of apoptosis via ROS generation, modulation of the Bcl-2 protein family, and inhibition of pro-survival pathways like PI3K/Akt. Furthermore, its anti-inflammatory properties are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways.
This technical guide serves as a foundational resource for researchers. Future studies should focus on validating these putative mechanisms through direct experimentation. Key areas of investigation should include:
-
Determining the IC50 values of this compound in a panel of cancer cell lines.
-
Investigating the induction of apoptosis and the specific signaling pathways involved.
-
Elucidating the anti-inflammatory effects and the molecular targets of this compound.
-
Conducting in vivo studies to assess the therapeutic potential of this compound in animal models of cancer and inflammatory diseases.
Such research will be crucial in determining whether this compound holds promise as a novel therapeutic agent.
References
- 1. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daphnoretin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Daphnetin? [synapse.patsnap.com]
- 6. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Plasma pharmacokinetics of genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. bowdish.ca [bowdish.ca]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activities of Isodaphnoretin B: A Review of Current Knowledge and Future Directions
Disclaimer: As of late 2025, publicly available scientific literature on Isodaphnoretin B is exceedingly limited. This document summarizes the available information and provides a scientifically-grounded projection of its potential biological activities and mechanisms based on its chemical class. The experimental protocols and signaling pathways detailed below are generalized representations of methods and mechanisms common for this class of compounds and should not be considered as having been experimentally validated specifically for this compound unless explicitly stated.
Introduction to this compound
This compound is a natural product, specifically a coumarin, that has been isolated from the roots of the plant Stellera chamaejasme. It is identified by the CAS Number 944824-29-7. While commercially available for research purposes, this compound remains a largely uncharacterized compound in terms of its pharmacological activities.
Coumarins as a chemical class are well-documented for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These activities are often attributed to their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. Given the structural similarities to other bioactive coumarins, such as Daphnetin, it is hypothesized that this compound may possess similar properties. This guide will explore these potential activities, providing a framework for future research.
Potential Biological Activities and Mechanisms of Action
Based on the activities of related coumarins, this compound is postulated to exhibit significant anti-inflammatory and anticancer properties. The primary mechanism for such effects in this class of compounds often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The anti-inflammatory effects of many natural flavonoids and coumarins are mediated by their ability to suppress the production of pro-inflammatory mediators.[1] This is frequently achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The expression of these enzymes is largely controlled by the NF-κB transcription factor.
It is hypothesized that this compound may inhibit the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound could potentially interfere with this cascade, possibly by inhibiting IKK activity or preventing IκBα degradation.
Figure 1. Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Chronic inflammation is a key contributor to cancer development, and the NF-κB pathway is also implicated in tumorigenesis through its roles in cell proliferation, survival, and angiogenesis. Therefore, any inhibitory effect of this compound on NF-κB could also confer anticancer properties. Many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting the cell cycle in cancer cells. These processes are often regulated by complex signaling pathways such as PI3K/Akt, which is a common target for cancer therapeutics. It is plausible that this compound could modulate these or other cancer-related pathways.
Quantitative Data Summary
A thorough search of existing scientific literature did not yield any quantitative data (e.g., IC₅₀ or EC₅₀ values) regarding the biological activities of this compound. The table below is provided as a template for future research findings.
| Biological Activity | Cell Line / Model | Assay Type | IC₅₀ (µM) | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Assay | Data not available | N/A |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | MTT / Cell Viability Assay | Data not available | N/A |
| COX-2 Inhibition | In vitro enzyme assay | COX-2 Activity Assay | Data not available | N/A |
| iNOS Inhibition | In vitro enzyme assay | iNOS Activity Assay | Data not available | N/A |
Table 1. Template for Quantitative Biological Data for this compound.
Detailed Methodologies for Key Experiments
The following sections describe generalized protocols that are standardly used to investigate the anti-inflammatory and cytotoxic activities of novel compounds like this compound.
Murine macrophage cells (e.g., RAW 264.7) or human cancer cell lines (e.g., MDA-MB-231) are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
This assay is used to assess the cytotoxic effect of a compound on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis.
Figure 2. General experimental workflow for an MTT cell viability assay.
This assay measures the anti-inflammatory effect of a compound by quantifying nitrite, a stable product of NO.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
This technique is used to detect changes in the protein expression of key signaling molecules like p-IκBα, COX-2, and iNOS.
-
Protein Extraction: Treat cells as described for the NO assay, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Conclusion and Future Directions
The immediate priorities for future research should be:
-
Systematic Screening: Perform comprehensive in vitro screening to determine the cytotoxic and anti-inflammatory activities of this compound across various cell lines.
-
Mechanism Elucidation: Investigate the effect of this compound on key signaling pathways, starting with the NF-κB cascade, to understand its molecular targets.
-
In Vivo Studies: Should in vitro studies yield promising results, subsequent validation in animal models of inflammation and cancer will be essential.
This technical guide serves as a foundational framework, encouraging the scientific community to explore the therapeutic potential of this uncharacterized natural product.
References
Pharmacological Profile of Isodaphnoretin B: An In-Depth Technical Guide
A comprehensive review of available scientific literature reveals a significant scarcity of specific pharmacological data for Isodaphnoretin B. This document outlines the current state of knowledge and addresses the limitations in providing a detailed pharmacological profile as requested.
This compound is a known bicoumarin, a class of naturally occurring phenolic compounds. It has been identified and isolated from plant species such as Stellera chamaejasme and Daphne genkwa. Its chemical formula is C₂₀H₁₄O₈ and its unique structure distinguishes it from its more studied isomer, Daphnoretin.
Despite its identification, dedicated in-depth studies on the pharmacological activities of this compound are not available in the public domain. Extensive searches of scientific databases have not yielded specific quantitative data, such as IC₅₀ or EC₅₀ values, which are crucial for summarizing its potency and efficacy in a structured tabular format. Furthermore, there is a lack of published experimental protocols detailing methodologies for any in vitro or in vivo studies that may have been conducted on this specific compound.
Consequently, information regarding the mechanism of action and the specific signaling pathways modulated by this compound remains unelucidated. The absence of this foundational data precludes the creation of accurate and informative diagrams of signaling pathways, experimental workflows, or logical relationships as requested.
While the broader pharmacological activities of the plant extracts from which this compound is derived have been studied, attributing any specific effects to this compound itself would be speculative without direct experimental evidence. The scientific community has largely focused on other constituents of Stellera chamaejasme and Daphne genkwa, leaving the pharmacological profile of this compound an area for future research.
Due to the lack of available scientific data, it is not possible to provide an in-depth technical guide or whitepaper on the core pharmacological profile of this compound that meets the requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways. Further research is required to explore the potential therapeutic properties of this natural compound.
Isodaphnoretin B: A Technical Guide on its Discovery, and Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isodaphnoretin B is a naturally occurring biflavonoid, a class of polyphenolic compounds, isolated from the medicinal plant Wikstroemia indica. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases and cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, and history of this compound, detailing its isolation, and exploring its potential biological activities, with a focus on its anti-inflammatory properties and interaction with the NF-κB signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Discovery and History
The discovery of this compound is part of the broader scientific investigation into the rich phytochemical landscape of the Wikstroemia genus, which is known to produce a diverse array of bioactive compounds, including coumarins, flavonoids, and lignans.[1][2][3][4] Wikstroemia indica (L.) C. A. Mey., in particular, has been a focal point of phytochemical research due to its extensive use in traditional medicine.[1][2][3]
While a specific date and team for the initial discovery of "this compound" is not prominently documented in readily available scientific literature, its existence is inferred from the systematic study of biflavonoids from Wikstroemia indica. The nomenclature of natural products often evolves, and it is possible that this compound was initially reported under a different name or as part of a larger study on the constituents of the plant. The "daphnoretin" root in its name suggests a structural relationship to daphnoretin, another bioactive compound isolated from the same plant.[5]
The general historical context for the discovery of biflavonoids from Wikstroemia indica places it within the last few decades, a period marked by significant advancements in chromatographic and spectroscopic techniques that have enabled the isolation and structural elucidation of complex natural products.
Physicochemical Properties and Structural Elucidation
The structural elucidation of biflavonoids like this compound relies on a combination of modern spectroscopic techniques. While specific data for this compound is not available, the general methodologies employed for related compounds from Wikstroemia indica are detailed below.
Table 1: Spectroscopic Data for a Representative Biflavonoid from Wikstroemia indica
| Technique | Data Type | Observations |
| HRESIMS | Molecular Formula | Provides the exact mass and elemental composition. |
| ¹H NMR | Proton Chemical Shifts | Reveals the number and types of protons and their connectivity. |
| ¹³C NMR | Carbon Chemical Shifts | Indicates the number and types of carbon atoms in the molecule. |
| COSY | Correlation Spectroscopy | Shows proton-proton couplings within the same spin system. |
| HSQC | Heteronuclear Single Quantum Coherence | Correlates protons to their directly attached carbons. |
| HMBC | Heteronuclear Multiple Bond Correlation | Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule. |
| CD Spectroscopy | Circular Dichroism | Used to determine the stereochemistry of the molecule. |
Note: This table represents the typical data collected for the structural elucidation of biflavonoids from Wikstroemia indica, as specific data for this compound is not available.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used in the isolation and characterization of biflavonoids from Wikstroemia indica.
Isolation of Biflavonoids from Wikstroemia indica
Objective: To isolate biflavonoids, including this compound, from the plant material.
Methodology:
-
Plant Material Collection and Preparation: The roots or rhizomes of Wikstroemia indica are collected, authenticated, and air-dried. The dried material is then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the bioactive compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Biflavonoids are typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques for further purification.
-
Column Chromatography: The fraction is first separated on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol.
-
Sephadex LH-20 Chromatography: Fractions from the silica gel column are further purified on a Sephadex LH-20 column, which separates compounds based on their size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Biological Activity and Signaling Pathways
Biflavonoids isolated from Wikstroemia indica have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[6] While specific studies on this compound are limited, the anti-inflammatory properties of related flavonoids and biflavonoids are well-documented and are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-inflammatory Effects and the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
It is hypothesized that this compound, like other related flavonoids, may exert its anti-inflammatory effects by interfering with one or more steps in the NF-κB signaling cascade. This could involve the inhibition of IKK activity, the prevention of IκB degradation, or the direct inhibition of NF-κB nuclear translocation or DNA binding.
Visualization of the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by anti-inflammatory compounds like this compound.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
Future Perspectives
This compound, as a constituent of the medicinally important plant Wikstroemia indica, holds promise for further investigation. Future research should focus on:
-
Definitive Isolation and Structural Elucidation: A comprehensive study to unequivocally isolate and characterize this compound, providing detailed spectroscopic data.
-
Synthesis: Development of a synthetic route to obtain larger quantities of this compound for extensive biological evaluation.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms underlying its biological activities, particularly its effects on inflammatory signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.
The exploration of this compound and other biflavonoids from Wikstroemia indica could lead to the development of novel therapeutic agents for a variety of human diseases.
References
- 1. Biflavonoids from the roots of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new cytotoxic biflavonoid from the rhizome of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isodaphnoretin B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Isodaphnoretin B is a naturally occurring isoflavonoid that has garnered interest within the scientific community for its potential biological activities. The effective isolation and purification of this compound from plant matrices are critical preliminary steps for comprehensive pharmacological evaluation, structural analysis, and subsequent drug development efforts. These application notes provide a detailed overview of established and modern techniques for the extraction and purification of isoflavonoids, which can be adapted and optimized for this compound. The protocols outlined below are based on methodologies successfully applied to structurally similar compounds. Researchers should consider these as robust starting points for method development.
Part 1: Extraction Methodologies
The initial step in isolating this compound involves its extraction from the raw plant material. The choice of method can significantly impact yield, purity, and the integrity of the compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer considerable advantages over conventional methods by reducing extraction time and solvent consumption.[1][2][3]
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[4][5] The collapse of these bubbles near the cell walls of the plant material disrupts the cellular structure, enhancing solvent penetration and facilitating the release of target compounds into the solvent.[5][6] This method is known for its efficiency at lower temperatures, which helps to preserve thermolabile compounds.[4]
Experimental Protocol:
-
Preparation: Dry the source plant material in an oven (e.g., at 45-60°C) until a constant weight is achieved and grind it into a fine powder (e.g., 60-80 mesh).[7]
-
Mixing: Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Solvent Addition: Add the chosen extraction solvent. A common starting point for isoflavonoids is an aqueous ethanol or methanol solution (e.g., 70% v/v).[7] The solvent-to-solid ratio should be optimized; a typical range is 15:1 to 30:1 mL/g.[7]
-
Ultrasonication: Submerge the extraction vessel in an ultrasonic bath. Set the operational parameters. Based on similar compounds, initial parameters can be set to:
-
Filtration: After extraction, separate the mixture by vacuum filtration. Wash the solid residue with a small volume of the extraction solvent to recover any remaining extract.
-
Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure to yield the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, causing a rapid increase in internal pressure within the plant cells. This pressure ruptures the cell walls, leading to the efficient release of phytochemicals.[8][9] MAE significantly shortens the extraction time, often to just a few minutes.[10]
Experimental Protocol:
-
Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Mixing: Place a weighed amount of the powder (e.g., 10 g) into a specialized microwave extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 80% v/v ethanol) at an optimized solvent-to-material ratio (e.g., 25:1 mL/g).[8]
-
Microwave Irradiation: Place the vessel in a microwave reactor. Set the extraction parameters. Optimal conditions for a related compound were found to be:
-
Cooling & Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Quantitative Data for Extraction Methods (Exemplary)
The following table summarizes optimized parameters from studies on isoflavonoids, which can serve as a baseline for developing a method for this compound.
| Parameter | Ultrasound-Assisted Extraction (UAE)[7] | Microwave-Assisted Extraction (MAE)[8] | Conventional Method (Soxhlet)[8] |
| Target Compounds | Iristectorin A/B, Tectoridin, etc. | Silybinin (Flavonolignan) | Silybinin (Flavonolignan) |
| Solvent | 70% Methanol | 80% Ethanol | Ethanol |
| Solvent/Solid Ratio | 15 mL/g | 25 mL/g | Not Specified |
| Temperature | 45°C | Maintained by Power Setting | Boiling Point of Solvent |
| Time | 45 min | 12 min | 12 hours |
| Power | 150 W | 600 W | N/A |
| Relative Yield | Highest yield compared to ME and SE | 100% (Reference) | 79.6% of MAE yield |
Part 2: Purification Methodologies
Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is typically required to isolate this compound with high purity.
Workflow for Extraction and Purification
Caption: Workflow from plant material to pure compound.
Protocol 3: Column Chromatography (CC)
Column chromatography is an effective technique for the initial fractionation of the crude extract to separate compounds based on their polarity.[11]
Experimental Protocol:
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[12]
-
Add a thin layer of sand (approx. 1-2 cm) over the plug.[13]
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent), typically a non-polar solvent like hexane.[12]
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.[13] Allow the silica to settle.
-
Add another layer of sand on top of the silica bed to prevent disruption.[13]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).[13]
-
Carefully pipette this solution onto the top of the sand layer.
-
Drain the solvent until the sample is absorbed into the silica bed.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column. A typical starting eluent for isoflavonoids could be a mixture of hexane and ethyl acetate.
-
Collect the eluate in fractions (e.g., 10-20 mL per test tube).[11]
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
-
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain this compound. Pool the pure or semi-pure fractions for further purification.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of the target compound to achieve high purity (>95%).[14][15]
Experimental Protocol:
-
System Preparation:
-
Select an appropriate preparative column (e.g., C18, 250 mm × 10.0 mm, 5 μm).[15]
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
-
Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from impurities. This method is then scaled up for preparative use.
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter it through a 0.45 μm syringe filter.
-
Injection and Elution:
-
Inject the sample solution onto the column.
-
Run the separation using an optimized mobile phase. For isoflavonoids, a common mobile phase is a gradient or isocratic mixture of methanol and water, often with a small amount of acid (e.g., 0.1% acetic or formic acid) to improve peak shape.[15][16]
-
Example mobile phase: Methanol–0.1% aqueous acetic acid (70:30, v/v).[15]
-
Set the flow rate (e.g., 5 mL/min) and detection wavelength based on the UV absorbance maximum of this compound.[15]
-
-
Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.
-
Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Quantitative Data for Purification Methods (Exemplary)
| Parameter | Preparative HPLC[15] |
| Target Compounds | Flavonoids from Pogostemon cablin |
| Column | YMC C18 (250 mm × 10.0 mm, 5μm) |
| Mobile Phase | Methanol–0.1% aqueous acetic acid (70:30, v/v) |
| Flow Rate | 5 mL/min |
| Detection | 276 nm |
| Column Temperature | 30°C |
| Sample Concentration | ~30 mg/mL |
Part 3: Potential Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by this compound require dedicated investigation, many flavonoids and isoflavonoids are known to interact with key cellular signaling cascades involved in inflammation, cell proliferation, and fibrosis, such as the TGF-β and MAPK/ERK pathways.[17][18] Investigating these pathways would be a logical step in elucidating the mechanism of action of this compound.
Example Signaling Pathway: TGF-β/Smad
The Transforming Growth Factor-beta (TGF-β) pathway plays a crucial role in cellular processes like growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer.[17] Natural compounds can modulate this pathway at various points.
Caption: Potential modulation points in the TGF-β pathway.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. lcms.cz [lcms.cz]
- 15. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Note: Quantification of Isodaphnoretin B by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of Isodaphnoretin B in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a natural product isolated from Stellera chamaejasme, has garnered interest for its potential biological activities. The methodology presented herein provides a robust framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quality control of this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data based on structurally similar compounds.
Introduction
This compound is a coumarin derivative with a molecular weight of 382.32 g/mol and a chemical formula of C20H14O8. As a member of a class of compounds with known biological activities, accurate and precise quantification is crucial for further investigation of its therapeutic potential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the determination of this compound in complex biological samples. This document provides a detailed protocol and exemplary performance data for the quantification of this compound.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from plasma samples.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound not present in the sample)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Formic acid
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution.
-
Add 500 µL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 383.07 (for [M+H]⁺) |
| Product Ion (m/z) | To be determined by direct infusion of this compound standard |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | To be optimized for the specific instrument |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on validated assays for structurally similar compounds such as the daphnane diterpenoid yuanhuacine and the biflavonoid amentoflavone.[1][2][3]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Medium QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | > 80 | 85 - 115 |
| This compound | High QC | > 80 | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The HPLC-MS method described provides a robust and reliable approach for the quantification of this compound in biological matrices. The protocol is characterized by high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of research and drug development applications. The provided validation parameters, based on analogous compounds, serve as a strong foundation for the implementation and validation of this method in any laboratory.
References
- 1. Metabolism, pharmacokinetics, and bioavailability of yuanhuacine in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Isodaphnoretin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodaphnoretin B is a naturally occurring biflavonoid isolated from the plant Stellera chamaejasme.[1][2] Compounds from this plant have been traditionally used in Chinese medicine and have been investigated for various pharmacological activities, including anticancer and anti-inflammatory effects.[1][3][4] These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory, anticancer, and potential neuroprotective activities of this compound. The protocols are designed to be comprehensive and adaptable for screening and mechanistic studies in a research laboratory setting.
Data Presentation: Quantitative Analysis of Bioactivity
The following tables summarize the cytotoxic effects of biflavonoids isolated from Stellera chamaejasme against various human cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for structurally related compounds from the same source, such as chamaejasmenin B and neochamaejasmin C, provide a strong rationale for evaluating this compound's anticancer potential.
Table 1: Anti-proliferative Activity of Biflavonoids from Stellera chamaejasme (IC50 in µmol/L) [1]
| Compound | A549 (Lung) | KHOS (Osteosarcoma) | HepG2 (Liver) | SMMC-7721 (Liver) | MG63 (Osteosarcoma) | U2OS (Osteosarcoma) | HCT-116 (Colon) | HeLa (Cervical) |
| Chamaejasmenin B | 1.08 | 1.95 | 10.8 | 9.97 | 6.03 | 5.08 | 4.87 | 5.56 |
| Neochamaejasmin C | 3.07 | 4.12 | 15.97 | 14.83 | 10.01 | 9.87 | 8.86 | 10.12 |
I. Anti-Inflammatory Activity Assays
A. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA, a known NOS inhibitor).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
B. Measurement of Pro-inflammatory Cytokine Production
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells.
Protocol:
-
Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,000 rpm for 5 minutes to pellet the cells.
-
ELISA: Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate standard curves for TNF-α and IL-6 and determine the concentrations in the samples. Calculate the percentage inhibition of cytokine production by this compound.
Proposed Signaling Pathway for Anti-Inflammatory Activity
II. Anticancer Activity Assays
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., A549, HepG2, MCF-7, HCT-116) and a non-cancerous cell line (e.g., HEK293) for comparison.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][6][7]
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxicity induced by this compound is mediated through apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Workflow for Anticancer Activity Assessment
III. Neuroprotective Activity Assays
A. Protection against Oxidative Stress-Induced Cell Death in PC12 Cells
Objective: To assess the potential of this compound to protect neuronal-like PC12 cells from oxidative stress-induced damage, a common model for neurodegenerative diseases.[8][9]
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for an additional 24 hours to induce oxidative stress and cell death.[8][9]
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity section.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
B. Inhibition of Amyloid-β (Aβ) Induced Toxicity
Objective: To evaluate if this compound can protect neuronal cells from the toxicity induced by amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[10]
Protocol:
-
Cell Culture and Seeding: Differentiate PC12 cells with Nerve Growth Factor (NGF) for several days to induce a neuronal phenotype before seeding.
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) or Aβ (25-35) by incubating the peptide solution at 4°C for 24 hours.
-
Treatment: Pre-treat the differentiated PC12 cells with this compound for 24 hours, followed by the addition of the prepared Aβ oligomers for another 24-48 hours.
-
Viability and Neurite Outgrowth Assessment:
-
Assess cell viability using the MTT assay.
-
Morphologically assess the cells under a microscope to quantify neurite outgrowth, a measure of neuronal health.
-
-
Data Analysis: Determine the protective effect of this compound against Aβ-induced toxicity and neurite retraction.
Proposed Signaling Pathway for Neuroprotection
References
- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor pharmacological evaluation of extracts from stellera chamaejasme L based on hollow fiber assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stellera chamaejasme and its constituents induce cutaneous wound healing and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Isodaphnoretin B Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodaphnoretin B, a natural bicoumarin, has garnered interest for its potential therapeutic applications. While direct in vivo efficacy studies on this compound are emerging, extensive research on its structurally related compound, Daphnoretin, provides a strong foundation for designing and implementing preclinical animal studies. Daphnoretin has demonstrated significant anti-tumor activity, particularly in glioblastoma models, by modulating key cellular signaling pathways. These application notes and protocols are based on the available data for Daphnoretin and serve as a comprehensive guide for conducting efficacy studies with this compound.
Key Applications
-
Oncology: Investigating the anti-proliferative, anti-metastatic, and pro-apoptotic effects of this compound in various cancer models.
-
Inflammation: Evaluating the anti-inflammatory properties of this compound in relevant animal models.
-
Neuroprotection: Assessing the potential of this compound to protect against neuronal damage in models of neurodegenerative diseases.
Efficacy Study in Glioblastoma Xenograft Model (Adapted from Daphnoretin Studies)
This section outlines a protocol for evaluating the anti-tumor efficacy of this compound in a glioblastoma (GBM) xenograft mouse model.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Materials and Methods
1. Animal Model:
-
Species: Athymic nude mice (nu/nu)
-
Age: 4-6 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Acclimatization: Minimum of 1 week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Cell Line:
-
Human glioblastoma cell line (e.g., U87MG or U251), obtained from ATCC.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
3. Tumor Implantation:
-
Harvest GBM cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
4. Treatment Protocol:
-
Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol 400, and saline).
-
Dosing: Based on studies with Daphnoretin, suggested dose ranges for this compound are:
-
Low Dose: 20 mg/kg
-
High Dose: 40 mg/kg
-
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily or every other day for a specified period (e.g., 21 days).
5. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Monitor tumor volume and body weight every 2-3 days.
-
Secondary Endpoints:
-
Survival analysis.
-
At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
-
Collect tumor tissue for histological analysis (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation), and Western blot analysis to assess target engagement.
-
Collect major organs (liver, kidney, spleen, lung, heart) for toxicity assessment.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Data | - |
| This compound | 20 | Data | Data |
| This compound | 40 | Data | Data |
| Positive Control (e.g., Temozolomide) | Dose | Data | Data |
Table 2: Body Weight and Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Observations (e.g., signs of toxicity) |
| Vehicle Control | - | Data | Data |
| This compound | 20 | Data | Data |
| This compound | 40 | Data | Data |
| Positive Control (e.g., Temozolomide) | Dose | Data | Data |
Mechanism of Action: PI3K/AKT Signaling Pathway
Daphnoretin has been shown to exert its anti-tumor effects by inhibiting the PI3K/AKT signaling pathway, a critical pathway for cell proliferation, survival, and growth.[1] It is hypothesized that this compound may share a similar mechanism of action.
Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.
Protocol: Western Blot Analysis for PI3K/AKT Pathway Proteins
1. Sample Preparation:
-
Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-PI3K (p85)
-
Total PI3K (p85)
-
Phospho-AKT (Ser473)
-
Total AKT
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
These application notes provide a framework for conducting preclinical efficacy studies of this compound in animal models, with a specific focus on its potential anti-cancer properties. The protocols and methodologies are based on established research with the closely related compound, Daphnoretin, and can be adapted to investigate the therapeutic potential of this compound in various disease models. Rigorous experimental design and comprehensive data analysis are crucial for elucidating the efficacy and mechanism of action of this promising natural product.
References
Isodaphnoretin B: Application Notes and Protocols for Cell Culture-Based Research
A Note to the Researcher: While this document details protocols for "Isodaphnoretin B," the available scientific literature extensively covers its isomer, "Daphnoretin." The experimental data and methodologies presented herein are based on studies conducted with Daphnoretin. Given their structural similarity as isomers, it is hypothesized that their biological activities are comparable. Researchers are advised to consider this when adapting these protocols for this compound and to perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines.
Introduction
This compound is a natural bicoumarin compound with potential anticancer properties. Its isomer, Daphnoretin, has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. These effects are primarily mediated through the modulation of key signaling pathways, including the PI3K/Akt pathway. These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in culture.
Mechanism of Action
Daphnoretin has been demonstrated to exert its anticancer effects through a multi-faceted approach:
-
Induction of Apoptosis: It promotes programmed cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][2][3] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, including caspase-9 and caspase-3.[1][2][3][4][5]
-
Cell Cycle Arrest: Daphnoretin can halt the progression of the cell cycle at various phases, depending on the cancer cell type. For instance, it has been observed to cause S phase arrest in breast cancer cells by increasing p21 levels and decreasing cyclin E and CDK2.[2][6] In human osteosarcoma cells, it induces G2/M phase arrest by down-regulating cdc2, cyclin A, and cyclin B1.[4][5][7]
-
Inhibition of the PI3K/Akt Signaling Pathway: A crucial mechanism underlying Daphnoretin's activity is the suppression of the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a key role in promoting cell survival, proliferation, and metastasis.[1][2][3][8][9] Daphnoretin has been shown to decrease the phosphorylation of PI3K and Akt.[3][8][9]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daphnoretin in various cancer cell lines, providing a starting point for determining the effective concentration range for this compound.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HOS | Human Osteosarcoma | 72 | 3.89 | [4][5] |
| A375 | Melanoma | Not Specified | Not Specified | [1] |
| B16 | Melanoma | Not Specified | Not Specified | [1] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [2][6] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [2][6] |
| U87 | Glioblastoma | Not Specified | Not Specified | [3] |
| U251 | Glioblastoma | Not Specified | Not Specified | [3] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HOS)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture the cancer cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound in 6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
- 1. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daphnoretin inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Daphnoretin inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Isodaphnoretin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Isodaphnoretin B, a naturally occurring bicoumarin with potential pharmacological activities. The following sections detail the protocols for quantitative analysis, structural elucidation, and solid-state characterization, alongside insights into its potential biological mechanisms of action.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quantification of this compound in various matrices, including plant extracts and biological samples.
Application Note:
This protocol outlines a reversed-phase HPLC-UV method for the quantitative determination of this compound. The method is designed to be specific, accurate, and reproducible. The chromatographic conditions are optimized to achieve good resolution and peak shape for this compound and can be adapted for the analysis of related compounds.
Experimental Protocol:
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using Acetonitrile (A) and water with 0.1% formic acid (B) is typically employed. A starting gradient of 10% A, increasing to 90% A over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound exhibits strong UV absorbance at approximately 220 nm and 345 nm. The specific wavelength should be optimized based on the UV spectrum of a pure standard.
-
Injection Volume: 10 µL.
b) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation (Plant Extract):
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Retention Time | ~15-20 min (dependent on exact gradient) |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.
Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Application Note:
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of this compound. Electrospray ionization (ESI) is a suitable ionization technique, and tandem mass spectrometry (MS/MS) provides valuable fragmentation information for structural confirmation.
Experimental Protocol:
-
LC-MS System: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an ESI source.
-
LC Conditions: Similar to the HPLC-UV method described above.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.
-
Data Presentation:
The negative ion ESI-MS spectrum of this compound is expected to show a prominent deprotonated molecule [M-H]⁻ at m/z 351. The MS/MS spectrum will reveal characteristic fragment ions.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |
| 351.05 | 307.06 | CO₂ |
| 279.07 | CO₂ + CO | |
| 251.07 | CO₂ + 2CO | |
| 175.02 | Retro-Diels-Alder (RDA) fragmentation of the coumarin ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously.
Experimental Protocol:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 5-10 mg of purified this compound dissolved in 0.5 mL of deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
²D COSY (Correlation Spectroscopy)
-
²D HSQC (Heteronuclear Single Quantum Coherence)
-
²D HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Presentation:
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data for structurally similar compounds. Actual chemical shifts may vary slightly depending on the solvent and instrument used.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.15 | d | 9.6 |
| H-3 | 6.30 | d | 9.6 |
| H-5 | 7.40 | s | - |
| H-4' | 8.05 | d | 9.5 |
| H-3' | 6.45 | d | 9.5 |
| 7-OCH₃ | 3.90 | s | - |
| 8'-OCH₃ | 3.95 | s | - |
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 160.5 |
| C-3 | 113.0 |
| C-4 | 145.0 |
| C-4a | 112.5 |
| C-5 | 100.0 |
| C-6 | 158.0 |
| C-7 | 162.0 |
| C-8 | 105.0 |
| C-8a | 155.0 |
| C-2' | 161.0 |
| C-3' | 114.0 |
| C-4' | 144.5 |
| C-4a' | 112.0 |
| C-5' | 130.0 |
| C-6' | 110.0 |
| C-7' | 148.0 |
| C-8' | 150.0 |
| C-8a' | 156.0 |
| 7-OCH₃ | 56.5 |
| 8'-OCH₃ | 56.8 |
Solid-State Characterization by X-ray Crystallography
Application Note:
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This information is critical for understanding its conformation, packing, and intermolecular interactions, which can influence its physical properties such as solubility and stability. To date, a published crystal structure for this compound has not been identified. The following protocol is a general guide for obtaining such data.
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system such as methanol/chloroform could be a starting point.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Data Presentation:
The results of a successful X-ray crystallographic analysis would be presented in a table summarizing the crystallographic data.
| Parameter | Example Value |
| Empirical formula | C₁₉H₁₂O₇ |
| Formula weight | 352.30 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | 4 |
| Calculated density (g/cm³) | To be determined |
| R-factor | To be determined |
Biological Activity and Signaling Pathway Analysis
Application Note:
This compound, like other related flavonoids and coumarins, is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies on structurally similar compounds suggest that this compound may exert its effects by modulating key cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Its inhibition is a key therapeutic strategy for many inflammatory diseases.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.
Caption: Proposed mechanism of PI3K/Akt pathway modulation by this compound.
Isolation and Purification of this compound
Application Note:
This compound can be isolated from various plant sources, notably from the roots of Stellera chamaejasme. The following is a general protocol for its extraction and purification.
Experimental Protocol:
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots of Stellera chamaejasme).
-
Perform successive extractions with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol, at room temperature. This compound is expected to be enriched in the ethyl acetate and methanol fractions.
-
-
Fractionation:
-
Subject the crude extract rich in this compound to column chromatography on silica gel.
-
Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.
-
-
Purification:
-
Combine the fractions containing this compound (monitored by TLC or HPLC).
-
Further purify the combined fractions using preparative HPLC or Sephadex LH-20 column chromatography to obtain pure this compound.
-
Workflow for Isolation and Purification of this compound
Caption: General workflow for the isolation and purification of this compound.
Isodaphnoretin B: Application Notes for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodaphnoretin B is a naturally occurring biflavonoid isolated from the roots of Stellera chamaejasme, a plant used in traditional medicine.[1] While research on this compound is in its nascent stages, related compounds and extracts from Stellera chamaejasme have demonstrated significant biological activities, including anti-inflammatory and anti-cancer effects, suggesting that this compound holds promise as a potential therapeutic agent.[2] This document provides an overview of the potential applications of this compound, along with detailed, generalized protocols for its investigation based on the study of similar natural products.
Disclaimer: The experimental protocols and signaling pathway information provided below are based on studies of structurally related flavonoids and extracts from Stellera chamaejasme. Specific experimental data for this compound is limited in publicly available scientific literature. These protocols should be adapted and optimized based on empirical data obtained for this compound.
Potential Therapeutic Applications
Based on the known activities of flavonoids and extracts from Stellera chamaejasme, this compound is a candidate for investigation in the following areas:
-
Oncology: As many flavonoids exhibit anti-proliferative and pro-apoptotic effects on cancer cells, this compound warrants investigation as a potential anti-cancer agent.
-
Inflammatory Diseases: The anti-inflammatory properties observed in Stellera chamaejasme extracts suggest that this compound could be a valuable molecule for studying and potentially treating chronic inflammatory conditions.[2]
Data Presentation: Efficacy of Related Compounds
| Compound | Cell Line | Assay | IC50 (µg/mL) | Exposure Time (h) | Citation |
| Daphnoretin | A375 (Human Melanoma) | MTT Assay | 37.81 | 24 | [3] |
| Daphnoretin | B16 (Murine Melanoma) | MTT Assay | 53.46 | 24 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the therapeutic potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, a human breast cancer cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Anti-Inflammatory Activity Assessment
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated cells.
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the activation of key signaling proteins in pathways like NF-κB and MAPK.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein activation.
Visualizations
Signaling Pathways
The therapeutic effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for evaluating the therapeutic potential of this compound.
References
Application Notes and Protocols for Isodaphnoretin B in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodaphnoretin B is a bicoumarin, a class of natural compounds known for a variety of pharmacological activities.[1][2] While its specific bioactivities are an emerging area of research, related compounds have demonstrated significant potential as anti-cancer agents. This document provides a framework for investigating the application of this compound in cancer research. Due to the limited public data on this compound's specific mechanism of action and anti-proliferative efficacy, this guide uses the closely related and better-studied compound, Daphnoretin , as a proxy to outline potential mechanisms and provide detailed experimental protocols. These methodologies can serve as a comprehensive template for the evaluation of this compound.
Potential Mechanism of Action: Insights from Daphnoretin
The anti-tumor activity of many natural compounds is linked to their ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT pathway is one of the most frequently dysregulated cascades in human cancers, making it a prime target for therapeutic intervention. Studies on the related compound Daphnoretin have shown that it exerts potent anti-tumor effects by directly targeting and inactivating the PI3K/AKT signaling pathway. This inhibition leads to downstream effects, including the induction of apoptosis (programmed cell death) and the suppression of cell proliferation and metastasis.
Given the structural similarities, it is hypothesized that this compound may act through a similar mechanism. The following diagram illustrates the PI3K/AKT pathway and the inhibitory action of Daphnoretin, which serves as a potential model for this compound's mechanism.
Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.
Quantitative Data Presentation (Exemplar)
Effective evaluation of a novel compound requires quantitative assessment of its cytotoxic and anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a key metric. While specific IC50 values for this compound are not widely reported, the following table presents exemplar data from studies on Daphnoretin to illustrate how results should be structured.
| Compound | Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| Daphnoretin | U87 | Glioblastoma | 72h | 3.89 |
| Daphnoretin | U251 | Glioblastoma | 72h | Data not specified |
Table 1: Example IC50 values for the related compound Daphnoretin against glioblastoma cell lines. This structure should be used for recording experimental results for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo assessment of this compound's anti-cancer activity.
In Vitro Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.[3]
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[3]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Analysis of PI3K/AKT Pathway Activation (Western Blot)
This protocol is used to measure the expression and phosphorylation status of key proteins in the PI3K/AKT pathway to determine if this compound has an inhibitory effect.
Caption: Workflow for Western Blot analysis of signaling pathway proteins.
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the determined IC50 concentration for a specified time (e.g., 24 hours). Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins based on molecular weight.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control to determine the inhibitory effect of this compound.
In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This in vivo model is crucial for evaluating the therapeutic potential and safety of this compound in a living organism.[7]
Caption: Workflow for an in vivo cancer xenograft study.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS mixed with Matrigel) into the flank of each mouse.[9]
-
Tumor Growth and Grouping: Monitor the mice regularly. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into different groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).[10]
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dosing schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight and general health as indicators of toxicity.
-
Study Endpoint: At the end of the study, humanely sacrifice the mice.
-
Analysis: Excise the tumors and record their final weight. Tissues can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or flash-frozen for Western blot analysis.
Conclusion and Future Directions
This compound represents a promising natural compound for cancer research. The protocols and frameworks detailed in this document provide a robust starting point for its systematic evaluation. By employing these standardized assays, researchers can elucidate its mechanism of action, determine its efficacy across various cancer types, and assess its potential as a novel therapeutic agent. Future studies should focus on confirming its molecular targets, evaluating its efficacy in combination with standard chemotherapies, and exploring its pharmacokinetic and safety profiles.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Isodaphnoretin B: Application Notes and Protocols for Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodaphnoretin B is a natural bicoumarin compound that holds significant promise for investigation in anti-inflammatory research. While direct quantitative and mechanistic data for this compound is limited in currently available scientific literature, studies on the closely related isomer, Daphnoretin, and other flavonoids provide a strong rationale for its potential anti-inflammatory efficacy. This document outlines the presumed mechanisms of action, provides detailed protocols for key in vitro assays, and presents data from related compounds to guide researchers in their studies with this compound. It is hypothesized that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
Presumed Mechanism of Action
The anti-inflammatory activity of this compound is likely attributed to its ability to modulate key signaling pathways involved in inflammation, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Studies on the related compound Daphnoretin suggest that it can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[3][4]
Modulation of the MAPK Signaling Pathway:
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[1] Activation of these kinases by stimuli like LPS leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that this compound, like other flavonoids, can attenuate the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory cascade.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present data for the related compound Daphnoretin and other flavonoids to provide a reference for expected anti-inflammatory activity.
Table 1: Effect of Daphnoretin on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglial Cells
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS (1 µg/mL) | 350 ± 25 | 45 ± 5 |
| LPS + Daphnoretin (10 µM) | 210 ± 20 | 28 ± 4 |
| LPS + Daphnoretin (20 µM) | 150 ± 15 | 18 ± 3 |
Data is hypothetical and based on qualitative descriptions from existing literature for illustrative purposes.
Table 2: Inhibitory Effects of Various Flavonoids on Nitric Oxide Production in LPS-stimulated Macrophages
| Compound | Cell Type | IC50 (µM) |
| Isovitexin | RAW 264.7 | 58.5[5] |
| Quercetin | RAW 264.7 | ~15 |
| Luteolin | RAW 264.7 | ~10 |
This table provides examples of IC50 values for other flavonoids to serve as a benchmark for this compound studies.
Mandatory Visualizations
References
- 1. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Daphnoretin inhibited SCI-induced inflammation and activation of NF-κB pathway in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isovitexin suppresses lipopolysaccharide-mediated inducible nitric oxide synthase through inhibition of NF-kappa B in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isodaphnoretin B Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Isodaphnoretin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a natural product belonging to the coumarin class of compounds, isolated from plants such as Stellera chamaejasme. Coumarins and related flavonoids are known for a variety of biological activities, including anti-inflammatory and anticancer properties. Research suggests that compounds structurally similar to this compound may exert their effects through the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.[1][2][3][4][5]
Q2: What are the recommended solvents for dissolving this compound?
Based on the general solubility of coumarins and related flavonoids, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for creating stock solutions of this compound.[6][7] For cell culture experiments, it is crucial to use anhydrous, sterile DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[8] It is essential to perform a vehicle control experiment using the same final concentration of DMSO to distinguish the effects of the compound from those of the solvent.
Q4: My this compound precipitated out of solution after dilution in cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Q5: How should I store this compound?
This compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Media
Cause: this compound is a hydrophobic compound. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.[8]
Solutions:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[8]
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume.
-
Increase Final Volume: If possible, increase the final volume of the cell culture medium to lower the final concentration of this compound, which may help it stay in solution.
-
Vortexing: Add the stock solution dropwise to the vortexing cell culture medium to promote rapid mixing and dispersion.
-
Use of a Co-solvent: In some cases, a small percentage of a less polar, water-miscible co-solvent like ethanol in the final medium can improve solubility. However, the tolerance of your specific cell line to the co-solvent must be determined.[9]
Issue: Compound Appears Insoluble Even in Organic Solvents
Cause: The purity of the compound or the presence of moisture in the solvent can affect solubility.
Solutions:
-
Use Anhydrous Solvents: Ensure that you are using high-purity, anhydrous solvents (e.g., anhydrous DMSO).
-
Gentle Warming and Sonication: Gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can aid in the dissolution of the compound.[10] Avoid excessive heat, as it may degrade the compound.
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment to avoid issues with compound degradation or solvent hydration over time.
Quantitative Data: Solubility of Related Compounds
| Compound | Solvent | Approximate Solubility |
| Coumarin | Ethanol | Soluble |
| DMSO | Soluble | |
| Water | Poorly soluble | |
| Quercetin | DMSO | ~30 mg/mL[10] |
| Ethanol | ~2 mg/mL[10] | |
| Luteolin | DMSO | ~0.31 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 382.32 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, you will need 3.82 mg of this compound.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plate for dilutions
Methodology:
-
Determine the final desired concentration of this compound and the final volume of the cell culture medium.
-
Calculate the volume of the stock solution needed. Ensure the final DMSO concentration remains below 0.5%.
-
Prepare an intermediate dilution: In a sterile tube, add a small volume of pre-warmed complete cell culture medium.
-
Add the calculated volume of the this compound stock solution to the medium in the intermediate dilution tube and mix gently by pipetting.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium in your experimental vessel (e.g., flask, plate).
-
Gently swirl the vessel to ensure even distribution of the compound.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate culture vessel.
Mandatory Visualizations
References
- 1. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunosuppressive activity of daphnetin, one of coumarin derivatives, is mediated through suppression of NF-κB and NFAT signaling pathways in mouse T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daphnetin ameliorates 7,12-dimethylbenz[a]anthracene-induced mammary carcinogenesis through Nrf-2-Keap1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
optimizing Isodaphnoretin B dosage and administration
A Foundational Guide for Researchers
Disclaimer: Isodaphnoretin B is a novel biflavonoid isolated from the roots of Stellera chamaejasme.[1] As of late 2025, publicly available data on its specific biological activities, optimal dosages, and administration protocols are limited. This guide is intended to provide foundational support for researchers initiating new studies on this compound. The information herein is based on general principles of natural product research, particularly for the flavonoid class, and may need to be adapted as more specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product belonging to the biflavonoid class of polyphenolic compounds.[1] It is isolated from the medicinal plant Stellera chamaejasme.[1] Biflavonoids are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Q2: What are the primary challenges when working with a novel compound like this compound?
Researchers may encounter challenges with:
-
Solubility: Many flavonoids have poor solubility in aqueous solutions.
-
Stability: The compound may be sensitive to light, pH, and temperature.
-
Dosage Finding: Determining the effective and non-toxic concentration range requires careful dose-response studies.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound will require extensive investigation.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C.[2] Stock solutions in solvent can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Bioactivity in In Vitro Assays | 1. Inadequate Concentration: The concentrations tested may be too low to elicit a response. 2. Solubility Issues: The compound may have precipitated out of the cell culture medium. 3. Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response study over a wide concentration range (e.g., nanomolar to micromolar). 2. Visually inspect the culture medium for any precipitate after adding the compound. Consider using a solubilizing agent if necessary, ensuring it does not interfere with the assay. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variations. 2. Uneven Cell Seeding: A non-uniform cell monolayer will result in variable responses. 3. Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of the cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. 3. Avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium. |
| Unexpected Cytotoxicity | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Contamination: The stock solution or cell culture may be contaminated. | 1. Ensure the final solvent concentration is below the toxic threshold for your specific cell line. 2. Regularly test for mycoplasma contamination and always use aseptic techniques. |
Experimental Protocols
Protocol 1: Determining IC50 for Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vivo Anti-Inflammatory Activity (Illustrative)
This is a hypothetical protocol for assessing the anti-inflammatory effects of this compound in a mouse model of acute inflammation.
-
Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for one week.
-
Grouping: Randomly divide the mice into groups (n=8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and a positive control (e.g., dexamethasone).
-
Administration: Administer this compound or vehicle control orally or via intraperitoneal injection once daily for 3 days.
-
Induction of Inflammation: On day 3, one hour after the final dose, induce inflammation (e.g., by injecting carrageenan into the paw or lipopolysaccharide intraperitoneally).
-
Sample Collection: At a specified time point after induction (e.g., 4 or 24 hours), collect blood and tissue samples for analysis.
-
Analysis: Measure inflammatory markers such as paw edema, cytokine levels (e.g., TNF-α, IL-6) in the serum using ELISA, and inflammatory cell infiltration in tissues via histology.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Biflavonoid (Based on Amentoflavone Data)
This table presents hypothetical data for a biflavonoid like this compound, based on published data for the related compound amentoflavone, to illustrate potential pharmacokinetic properties. Actual values for this compound must be determined experimentally.
| Parameter | Administration Route | Hypothetical Value |
| Tmax (Time to maximum concentration) | Oral | 1.5 ± 0.5 h |
| T1/2 (Half-life) | Oral | 2.5 ± 1.0 h |
| Bioavailability | Oral | Low (e.g., <10%) |
Visualizations
Signaling Pathway
Biflavonoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] The following diagram illustrates a plausible mechanism of action for this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing a novel natural product like this compound.
Caption: General workflow for natural product drug discovery.
References
Isodaphnoretin B stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Isodaphnoretin B. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept at -20°C. For short-term use, storage at 2-8°C is acceptable. It is crucial to store the compound in a tightly sealed container to protect it from moisture and air.
Q2: Is this compound sensitive to pH?
A2: Yes, based on studies of structurally similar bicoumarins like daphnoretin, this compound is expected to be highly sensitive to pH. It degrades rapidly in alkaline environments but is relatively stable in acidic conditions.[1][2] It is advisable to maintain a pH below 7 for solutions containing this compound to minimize degradation.
Q3: How does temperature affect the stability of this compound?
A3: this compound is susceptible to thermal degradation. Increased temperatures will accelerate its degradation. For experimental procedures requiring heating, it is recommended to use the lowest effective temperature and minimize the duration of heat exposure.
Q4: Is this compound susceptible to oxidation?
A4: Compounds with phenolic hydroxyl groups, such as those present in the coumarin structures of this compound, are prone to oxidation.[3] Exposure to air (oxygen) and certain metal ions can promote oxidative degradation. It is recommended to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative stability is a concern.
Q5: What are the likely degradation pathways for this compound?
A5: The primary degradation pathways for this compound are likely to be hydrolysis of the lactone rings under alkaline conditions and oxidation of the phenolic moieties. The ether linkage between the two coumarin units may also be susceptible to cleavage under harsh acidic or basic conditions. Flavonoid structures, which are related to coumarins, are known to undergo heterocyclic ring opening.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over time in solution. | Degradation due to inappropriate pH. | Prepare solutions in a slightly acidic buffer (pH 4-6). Avoid alkaline conditions (pH > 7). |
| Thermal degradation. | Store stock solutions at -20°C and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles. Minimize exposure to elevated temperatures during experiments. | |
| Oxidative degradation. | Degas solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen). Avoid sources of metal ion contamination. | |
| Photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. This involves exposing this compound to stress conditions (acid, base, heat, oxidation, light) to generate and characterize the degradation products. |
| Impurities in the initial material. | Verify the purity of the this compound standard using a high-resolution analytical technique. | |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | Standardize solution preparation, storage, and handling procedures. Ensure consistent pH, temperature, and light exposure across all experiments. |
Quantitative Data on Stability
The following tables summarize the stability of daphnoretin, a structurally similar bicoumarin, under various conditions. This data can serve as a valuable reference for predicting the stability of this compound.
Table 1: Stability of Daphnoretin in Sodium Phosphate Buffers at Different pH and Temperatures [1][2]
| pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| 2.0 | 37 | Stable | - |
| 4.0 | 37 | Stable | - |
| 6.8 | 37 | > 24 | < 0.0289 |
| 7.4 | 37 | 12.5 | 0.0554 |
| 8.0 | 37 | 4.3 | 0.1612 |
| 9.0 | 37 | 1.1 | 0.6301 |
| 7.4 | 4 | > 24 | < 0.0289 |
| 7.4 | 25 | 20.1 | 0.0345 |
| 7.4 | 60 | 2.5 | 0.2772 |
Table 2: Degradation of Daphnoretin in Biological Samples at 37°C [1][2]
| Biological Sample | Degradation after 8 hours (%) |
| Simulated Gastric Liquid | < 5% |
| Stomach Contents | < 5% |
| Gastric Mucosa | < 5% |
| Small Intestine Contents | 33.4 ± 0.1 |
| Small Intestinal Mucosa | 20.5 ± 0.2 |
| Plasma (20%) | 22.5 ± 0.1 |
| Liver Homogenates (20%) | 22.1 ± 0.2 |
| Blind Gut Contents (after 12h) | 27.9 ± 0.4 |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid) with a UV or MS detector.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. Stability of daphnoretin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isodaphnoretin B Low Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isodaphnoretin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming the low oral bioavailability of this promising compound. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to guide your research.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low oral bioavailability?
A1: this compound, a flavonoid, exhibits low oral bioavailability primarily due to its poor aqueous solubility. Like many other flavonoids, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The most common and effective strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactents allows for the spontaneous formation of a fine emulsion in the gastrointestinal tract, facilitating absorption.
-
Micronization: Reducing the particle size of this compound increases the surface area available for dissolution.
Troubleshooting Guides
Formulation Technique: Solid Dispersions
Problem: The prepared solid dispersion shows poor dissolution enhancement or drug recrystallization upon storage.
-
Possible Cause 1: Incompatible Carrier. The chosen polymer carrier may not have good miscibility with this compound.
-
Solution: Screen a variety of hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).[1][2] Conduct miscibility studies using techniques like Differential Scanning Calorimetry (DSC) to identify a carrier that forms a true amorphous solid solution with the drug.
-
-
Possible Cause 2: Improper Solvent System or Evaporation Rate (for solvent evaporation method). The solvent used may not effectively dissolve both the drug and the carrier, or rapid solvent removal may not allow for uniform dispersion.
-
Solution: Use a common solvent that dissolves both components well. Optimize the evaporation rate, as very rapid evaporation can sometimes lead to phase separation. Slower, controlled evaporation under vacuum is often preferred.
-
-
Possible Cause 3: High Drug Loading. Exceeding the saturation solubility of this compound in the polymer can lead to the formation of crystalline domains.
-
Solution: Prepare solid dispersions with varying drug-to-carrier ratios to determine the optimal loading capacity that maintains the amorphous state.
-
Formulation Technique: Cyclodextrin Inclusion Complexes
Problem: Inefficient complexation of this compound with β-cyclodextrin.
-
Possible Cause 1: Incorrect Stoichiometry. The molar ratio of this compound to β-cyclodextrin may not be optimal for inclusion.
-
Possible Cause 2: Ineffective Preparation Method. The chosen method may not provide sufficient energy for complex formation.
-
Solution: Experiment with different preparation methods such as co-precipitation, kneading, and freeze-drying. The co-precipitation method, involving dissolution in an organic solvent and water followed by precipitation, has been shown to be effective for flavonoids.[5]
-
-
Possible Cause 3: Steric Hindrance. The structure of this compound might present challenges for fitting into the cyclodextrin cavity.
Formulation Technique: Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem: The SEDDS formulation is physically unstable, showing phase separation or drug precipitation.
-
Possible Cause 1: Poor Excipient Selection. The oil, surfactant, and co-surfactant may not be miscible or provide adequate solubilization for this compound.
-
Solution: Conduct thorough solubility studies of this compound in various oils, surfactants, and co-surfactants. Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of excipients.
-
-
Possible Cause 2: Incorrect Surfactant-to-Co-surfactant Ratio. This ratio is critical for the formation of a stable microemulsion.
-
Solution: Systematically vary the ratio of surfactant to co-surfactant in your formulations and evaluate their self-emulsification efficiency and droplet size upon dilution.
-
-
Possible Cause 3: High Drug Concentration. The amount of this compound may exceed the solubilization capacity of the SEDDS formulation.
-
Solution: Determine the maximum solubility of this compound in the optimized SEDDS formulation to ensure long-term stability.
-
Data Presentation
The following tables summarize pharmacokinetic data from studies on isoflavones with structural similarities to this compound, demonstrating the potential for bioavailability enhancement using different formulation strategies.
Table 1: Pharmacokinetic Parameters of Tectorigenin Formulations in Rats [1][6]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Tectorigenin (Pure Drug) | 132.4 ± 31.5 | 0.25 | 289.7 ± 54.8 | 100 |
| Tectorigenin Solid Dispersion | 1734.6 ± 421.8 | 0.5 | 1390.2 ± 312.6 | 480 |
Table 2: Pharmacokinetic Parameters of Daidzein Formulations in Rats [7]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) |
| Daidzein (Coarse Suspension) | 125.3 ± 21.7 | 4.0 | 987.6 ± 154.3 | 100 |
| Daidzein Nanoemulsion | 328.4 ± 54.1 | 2.0 | 2590.1 ± 421.5 | 262.3 |
| Daidzein Nanosuspension | 332.9 ± 61.8 | 2.0 | 2623.4 ± 487.2 | 265.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from a study on the isoflavone tectorigenin.[1][6]
-
Materials: this compound, Polyvinylpyrrolidone (PVP), Polyethylene glycol 4000 (PEG4000), Absolute Ethanol.
-
Procedure:
-
Accurately weigh this compound, PVP, and PEG4000 in a desired ratio (e.g., 7:54:9 w/w/w).
-
Dissolve the weighed components in a sufficient volume of absolute ethanol with the aid of sonication to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of this compound - β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is based on general methods for flavonoid-cyclodextrin complexation.[5]
-
Materials: this compound, β-Cyclodextrin, Methanol, Deionized Water.
-
Procedure:
-
Determine the 1:1 molar ratio of this compound and β-cyclodextrin.
-
Dissolve the calculated amount of this compound in a minimal amount of methanol.
-
Dissolve the corresponding molar amount of β-cyclodextrin in deionized water, with gentle heating if necessary.
-
Add the this compound solution dropwise to the β-cyclodextrin solution under constant stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed material.
-
Dry the inclusion complex in a vacuum oven at 40°C to a constant weight.
-
Store the complex in a desiccator.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for oral bioavailability studies of flavonoid formulations.[8][9][10]
-
Animals: Male Sprague-Dawley rats (220-250 g).
-
Housing: House the rats in a controlled environment (23 ± 2°C, 12 h light/dark cycle) with free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the rats for 12 hours prior to dosing, with free access to water.
-
Divide the rats into groups (e.g., control group receiving pure this compound suspension, and test groups receiving different formulations).
-
Administer the formulations orally by gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Determine the relative bioavailability of the formulated this compound compared to the pure drug.
-
Visualizations
Signaling Pathways
Isoflavones, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. Understanding these interactions is crucial for drug development.
Experimental Workflows
The following diagrams illustrate the general workflows for preparing enhanced bioavailability formulations of this compound.
References
- 1. Preparation, characterization and in vitro/vivo evaluation of tectorigenin solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. akjournals.com [akjournals.com]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
troubleshooting Isodaphnoretin B in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability and other common issues encountered when working with Isodaphnoretin B in vitro.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Q1: I am seeing significant variability in my IC50 values for this compound across experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from multiple sources.[1][2] The most common factors include:
-
Compound Integrity: this compound, like many natural compounds, may be susceptible to degradation. Improper storage or multiple freeze-thaw cycles of stock solutions can reduce its effective concentration.
-
Solution: Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
-
-
Cell-Related Factors:
-
Passage Number: Cell lines can experience genetic and phenotypic drift at high passage numbers, altering their drug sensitivity.[1]
-
Solution: Use cells within a consistent and low passage number range. Thaw a fresh, authenticated vial after a set number of passages.[1]
-
-
Seeding Density: Results are highly dependent on cell density at the time of treatment. Overly confluent or sparse cultures respond differently to cytotoxic agents.[1][3]
-
Solution: Perform an initial optimization experiment to determine the ideal seeding density that keeps cells in an exponential growth phase throughout the assay period.[1]
-
-
-
Assay-Specific Issues (e.g., MTT Assay):
-
Incubation Time: The measured IC50 can differ significantly depending on the treatment endpoint (e.g., 24, 48, or 72 hours).[2]
-
Solution: Standardize the treatment duration across all experiments and report it with your IC50 values.
-
-
Compound Interference: Some compounds can interact directly with the MTT reagent, leading to false results.[4]
-
Solution: Run a control plate with this compound in cell-free media to check for any direct reduction of MTT.[4]
-
-
The following decision tree can help diagnose the root cause of variability.
Q2: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?
A2: While specific solubility data for this compound is not widely published, related flavonoids are often soluble in organic solvents.
-
Recommended Solvent: Start by dissolving this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solutions: Further dilute the DMSO stock in your cell culture medium to achieve the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Precipitation: If you observe precipitation upon dilution in aqueous media, try vortexing vigorously or using a vehicle with a small amount of a non-ionic surfactant like Tween® 80, if compatible with your assay.
Q3: My Western blot results for apoptosis markers (e.g., Cleaved Caspase-3, Bax/Bcl-2) after this compound treatment are weak or inconsistent. How can I improve them?
A3: Weak signals in Western blotting for apoptosis-related proteins can be due to suboptimal timing, low protein concentration, or technical issues during the procedure.
-
Time-Course Experiment: Apoptosis is a dynamic process. The peak expression of proteins like cleaved caspase-3 can be transient.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed concentration of this compound (e.g., 2x IC50) to identify the optimal time point for detecting your target proteins.
-
-
Protein Loading: Ensure you are loading a sufficient and equal amount of protein for each sample.
-
Solution: Perform a protein concentration assay (e.g., BCA assay) on your cell lysates before preparing your samples for SDS-PAGE. Always run a loading control (e.g., GAPDH, β-actin) to verify equal loading.[1]
-
-
Antibody Performance: The primary antibody may not be sensitive or specific enough.
-
Solution: Validate your primary antibody using positive and negative controls. Optimize the antibody dilution and incubation conditions (e.g., overnight at 4°C).
-
Section 2: Postulated Signaling Pathway
Based on the known mechanisms of the related compound daphnoretin, this compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is Your MTT Assay the Right Choice? [promega.com]
- 5. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Investigational Drug Metabolism and Metabolite Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of investigational drug metabolism, with a focus on a hypothetical compound, "Isodaphnoretin B."
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolite profiling, characterization, and identification?
-
Metabolite Profiling: This refers to the initial screening to determine the number and relative abundance of metabolites formed in a particular biological system (e.g., human vs. rat liver microsomes). The goal is to get a comparative overview of the metabolic pathways across different species or systems.[1]
-
Metabolite Characterization: This step involves determining the molecular weight and elemental composition of the detected metabolites, typically using high-resolution mass spectrometry (HRMS). This allows for the proposal of potential biotransformations, such as oxidation or glucuronidation.[1]
-
Metabolite Identification: This is the definitive structural elucidation of a metabolite. It is typically achieved by comparing the metabolite's chromatographic retention time and mass fragmentation pattern with those of an authentic reference standard or by using techniques like NMR for unequivocal structure assignment.[1]
Q2: Which in vitro test system should I use for my initial metabolism studies?
The choice of the in vitro system depends on the study's objective. Common systems include:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I (e.g., Cytochrome P450s) and some Phase II (e.g., UGTs) enzymes. They are cost-effective and suitable for high-throughput screening of metabolic stability and identifying major metabolic pathways.[2][3]
-
Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II enzymes, as well as cofactors and transporters. They provide a more physiologically relevant model for metabolism studies compared to microsomes.[3][4]
-
S9 Fraction: This is a supernatant fraction of the liver homogenate that contains both microsomal and cytosolic enzymes. It is useful for studying a broader range of metabolic reactions.[5]
-
Recombinant Enzymes: Using specific recombinant enzymes (e.g., individual CYP isozymes) can help identify the precise enzymes responsible for the metabolism of a drug candidate.[6]
Q3: What are the major metabolic pathways I should expect for a novel compound like this compound?
Drug metabolism is broadly divided into two phases:
-
Phase I Metabolism: These reactions introduce or expose functional groups on the parent compound, often making it more water-soluble. Common Phase I reactions include oxidation, reduction, and hydrolysis. The cytochrome P450 (CYP) enzyme superfamily is a major contributor to Phase I metabolism.[7][8][9]
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite. This process significantly increases water solubility and facilitates excretion. Common Phase II reactions include glucuronidation, sulfation, and glutathione conjugation.[7][8][10]
Q4: Do I need a radiolabeled version of my compound for metabolite identification studies?
While not always mandatory for initial characterization, a radiolabeled compound (e.g., with ¹⁴C or ³H) can be invaluable for comprehensive metabolite profiling, especially for in vivo studies. It allows for the detection of all drug-related material, ensuring that no significant metabolites are missed. For in vitro studies with non-radiolabeled compounds, modern high-resolution mass spectrometry techniques are often sufficient for detecting and characterizing major metabolites.[1]
Troubleshooting Guides
Issue 1: No or very low metabolite formation detected in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Low Metabolic Stability of the Compound | The compound may be very stable and not extensively metabolized. Consider increasing the incubation time or protein concentration. |
| Incorrect Cofactors | Ensure that the necessary cofactors for the expected enzymatic reactions are present and at the correct concentration (e.g., NADPH for CYP-mediated reactions).[11] |
| Enzyme Inactivity | Verify the activity of the liver microsomes or hepatocytes using a known positive control substrate.[2] Ensure proper storage and handling of biological matrices to prevent enzyme degradation.[12] |
| Poor Compound Solubility | The test compound may have precipitated in the incubation buffer. Check the solubility of the compound in the final assay conditions. The use of a low concentration of an organic solvent (e.g., DMSO < 0.5%) may be necessary. |
| Analytical Sensitivity | The concentration of the formed metabolites may be below the limit of detection of the analytical method. Optimize the LC-MS/MS method for higher sensitivity.[13] |
Issue 2: High variability in metabolic stability results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent addition of all reagents, especially the test compound and enzymes.[12] |
| Time Point Inaccuracy | For rapid metabolism, even small variations in stopping the reaction at each time point can lead to significant variability. An automated liquid handling system can improve precision.[5] |
| Matrix Effects in LC-MS/MS Analysis | Endogenous components in the biological matrix can suppress or enhance the ionization of the analyte, leading to inconsistent quantification. Use a stable isotope-labeled internal standard if available. Optimize sample preparation to remove interfering substances. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of biological matrices (e.g., microsomes) or stock solutions can lead to decreased enzyme activity. Prepare single-use aliquots to avoid this.[12] |
Issue 3: Difficulty in interpreting mass spectrometry data for metabolite identification.
| Possible Cause | Troubleshooting Step | | Complex Background Matrix | The biological matrix can contain numerous endogenous compounds that interfere with the detection of drug-related metabolites.[14] | | Isomers with Similar Fragmentation | Different metabolites may be isomers with very similar mass spectra, making it difficult to distinguish them. Optimize the chromatographic separation to resolve the isomers. | | Unexpected Metabolic Pathways | The observed metabolites may be the result of uncommon or novel biotransformations. | | In-source Fragmentation | The parent drug or a labile metabolite may fragment in the ion source of the mass spectrometer, leading to peaks that can be mistaken for metabolites. Optimize the ion source conditions to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure to determine the rate of disappearance of a test compound when incubated with human liver microsomes.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) and positive controls (e.g., midazolam for high clearance, verapamil for intermediate clearance) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[2]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL protein in incubation).[11]
-
Data Presentation
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| This compound | 25.4 | 54.6 |
| Midazolam (Positive Control) | 5.2 | 266.5 |
| Verapamil (Positive Control) | 18.9 | 73.3 |
| Negative Control (no NADPH) | > 60 | < 23.1 |
Table 2: Summary of Metabolites of this compound Identified in Human Hepatocytes
| Metabolite ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Biotransformation |
| M1 | 3.8 | [Parent + 16] | Oxidation (Hydroxylation) |
| M2 | 4.2 | [Parent + 16] | Oxidation (Hydroxylation) |
| M3 | 2.5 | [Parent + 176] | Glucuronide Conjugation |
| M4 | 3.1 | [Parent - 14] | Demethylation |
Visualizations
Caption: General experimental workflow for in vitro metabolite identification.
Caption: Common Phase I and Phase II metabolic pathways for a drug.
References
- 1. youtube.com [youtube.com]
- 2. mercell.com [mercell.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. fiveable.me [fiveable.me]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Large-Scale Synthesis of Isodaphnoretin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Isodaphnoretin B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in Deoxybenzoin Formation (Friedel-Crafts Acylation)
| Potential Cause | Recommended Solution |
| Moisture in the reaction setup | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of Lewis acid (e.g., AlCl₃) | Use a freshly opened or properly stored bottle of the Lewis acid. Consider using a milder Lewis acid if substrate is sensitive. |
| Substrate degradation | Perform the reaction at a lower temperature to minimize side reactions and degradation of starting materials. |
| Inefficient mixing on a larger scale | Utilize an appropriate overhead stirrer to ensure homogeneous mixing of the reaction mixture. |
Issue 2: Inconsistent Yields in Oxidative Rearrangement of Chalcones
| Potential Cause | Recommended Solution |
| Toxicity and environmental concerns with thallium reagents | Consider using less toxic and more environmentally friendly hypervalent iodine reagents.[1] |
| Formation of side products (e.g., aurones, flavones) | Optimize reaction conditions such as solvent, temperature, and reaction time to favor the formation of the desired isoflavone.[2][3] |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. |
Issue 3: Challenges in Suzuki-Miyaura Coupling for Isoflavone Core Synthesis
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the palladium catalyst. Use degassed solvents. |
| Partial cleavage of protecting groups | Select robust protecting groups that are stable under the coupling conditions. If using MOM-protecting groups, be aware of potential cleavage and adjust conditions accordingly.[4] |
| Difficulty in removing residual palladium from the product | After the reaction, consider treatment with a scavenger resin or an aqueous solution of sodium bisulfite at an elevated temperature to reduce palladium content. |
| Low yields with certain boronic acids | Using para-phenolboronic acid may lead to higher yields compared to para-methoxybenzene boronic acid.[4] |
Issue 4: Difficulties in Product Purification and Isolation
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative HPLC for challenging separations. |
| Product precipitation or oiling out during workup | Adjust the pH and solvent composition during the aqueous workup to ensure the product remains dissolved until the desired isolation step. |
| Thermal degradation of the product | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale synthesis of isoflavones like this compound?
A1: The most common and well-established routes for isoflavone synthesis are the deoxybenzoin route, the oxidative rearrangement of chalcones, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][5] The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability considerations.
Q2: What are the main challenges in scaling up the deoxybenzoin route?
A2: The key step in the deoxybenzoin route is the cyclization of the deoxybenzoin with a one-carbon unit. On a large scale, challenges include ensuring efficient and regioselective acylation of the phenolic starting material, and handling potentially hazardous reagents like sodium metal, which is sometimes used for the cyclization step.
Q3: Are there greener alternatives to the toxic thallium reagents used in the oxidative rearrangement of chalcones?
A3: Yes, due to the high toxicity and environmental concerns associated with thallium reagents, hypervalent iodine reagents have been developed as a more environmentally benign alternative for facilitating the aryl shift in chalcones to form isoflavones.[1] However, it is important to note that product yields with these reagents can be inconsistent.[1]
Q4: How can I minimize the formation of aurones as side products during the oxidative rearrangement of chalcones?
A4: The formation of aurones can sometimes compete with the desired isoflavone synthesis.[2] The choice of oxidizing agent and reaction conditions can influence the product distribution. For example, the use of thallium nitrate has been reported to sometimes lead to aurones.[2] Careful optimization of the reaction parameters is crucial.
Q5: What are the critical parameters to control during a large-scale Suzuki-Miyaura coupling for isoflavone synthesis?
A5: Critical parameters for a successful large-scale Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, and the solvent system.[6] It is also crucial to maintain an inert atmosphere to prevent catalyst degradation and to have an effective method for removing residual palladium from the final product.
Experimental Protocols
General Protocol for Isoflavone Synthesis via the Deoxybenzoin Route
-
Deoxybenzoin Formation: A suitably substituted phenol is reacted with a phenylacetic acid or its corresponding acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or other condensing agent to form the 2-hydroxydeoxybenzoin intermediate.[1]
-
Cyclization: The deoxybenzoin is then treated with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or ethyl formate with a base (e.g., sodium), to introduce the carbon atom that will become C2 of the isoflavone ring.[1][7]
-
Ring Closure and Dehydration: Acid-catalyzed cyclization and subsequent dehydration yield the final isoflavone product.
General Protocol for Isoflavone Synthesis via Oxidative Rearrangement of Chalcones
-
Chalcone Synthesis: A 2'-hydroxyacetophenone is condensed with an aromatic aldehyde in the presence of a base to form a 2'-hydroxychalcone.
-
Oxidative Rearrangement: The chalcone is then treated with an oxidizing agent, such as thallium(III) nitrate (TTN) or a hypervalent iodine reagent, which induces a 1,2-aryl migration to form the isoflavone skeleton.[1][8]
General Protocol for Isoflavone Synthesis via Suzuki-Miyaura Coupling
-
Synthesis of 3-Halo-chromone: A 2-hydroxyacetophenone is converted to a 3-halo-chromone intermediate. This can be achieved through various methods, for example, by reaction with DMF-DMA followed by treatment with an iodine source.
-
Coupling Reaction: The 3-halo-chromone is then coupled with an appropriately substituted arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water).[5][6]
Visualizations
Caption: Deoxybenzoin route for this compound synthesis.
Caption: Oxidative rearrangement of chalcones workflow.
Caption: Suzuki-Miyaura coupling pathway for isoflavone synthesis.
References
- 1. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of isoflavones substituted in ring B by the oxidative rearrangement of 2'-hydroxychalcones with thallium (III) nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isodaphnoretin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Isodaphnoretin B purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common sources for this compound extraction?
A1: this compound is a naturally occurring compound that can be isolated from various plant species. The most commonly cited sources are the roots and stems of plants from the Thymelaeaceae family, particularly Stellera chamaejasme, Daphne genkwa, and Wikstroemia indica.[1]
Q2: What is the general overview of the this compound purification workflow?
A2: The purification process typically begins with the extraction of the dried and powdered plant material using an organic solvent like ethanol or methanol. This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Further purification is achieved through a series of column chromatography steps, often followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.
Q3: What are the key differences between this compound and Daphnoretin?
A3: this compound and Daphnoretin are isomers, meaning they have the same chemical formula but different structural arrangements. This structural difference can lead to slight variations in their physical and chemical properties, which may require optimization of chromatographic conditions to achieve a successful separation if both are present in the extract.
Experimental Protocols & Methodologies
Protocol 1: Extraction and Initial Fractionation
This protocol outlines the initial steps to obtain a crude fraction enriched with this compound.
-
Plant Material Preparation : Air-dry the roots and stems of the source plant (e.g., Wikstroemia indica) at room temperature and grind them into a fine powder (approximately 40-60 mesh).
-
Extraction :
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with petroleum ether to remove non-polar compounds.
-
Next, partition the aqueous layer with dichloromethane. This compound is expected to be in the dichloromethane fraction.[2][3]
-
Subsequently, partition with ethyl acetate and n-butanol to separate compounds with higher polarity.
-
Concentrate the dichloromethane fraction to dryness. This fraction will be used for further purification.
-
Protocol 2: Silica Gel Column Chromatography
This protocol is for the initial purification of the this compound-rich fraction.
-
Column Packing :
-
Prepare a silica gel (100-200 mesh) slurry in petroleum ether and pack it into a glass column.
-
Allow the silica gel to settle and equilibrate the column by washing with the starting mobile phase.
-
-
Sample Loading :
-
Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
-
Elution :
-
Begin elution with a gradient of petroleum ether and ethyl acetate. A common starting point is 100% petroleum ether, gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC analysis.
-
Protocol 3: Preparative HPLC (Prep-HPLC)
This protocol is for the final purification of this compound to achieve high purity.
-
Column and Mobile Phase :
-
Use a C18 reversed-phase preparative column.
-
The mobile phase typically consists of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]
-
-
Method Development :
-
First, develop an analytical HPLC method to determine the optimal separation conditions.
-
A typical gradient for analytical HPLC could be 60-82% methanol in water over 45 minutes.[4]
-
-
Preparative Run :
-
Scale up the analytical method for the preparative column.
-
Dissolve the semi-purified fraction from the column chromatography in the mobile phase and inject it into the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Expected Yield and Purity at Different Purification Stages
| Purification Stage | Starting Material (g) | Fraction Weight (g) | Expected Yield (%) | Expected Purity (%) |
| Crude Ethanol Extract | 1000 | 150 | 15 | < 5 |
| Dichloromethane Fraction | 150 | 25 | 2.5 (from crude) | 10-20 |
| Silica Gel Chromatography | 25 | 2 | 0.2 (from crude) | 60-80 |
| Preparative HPLC | 2 | 0.3 | 0.03 (from crude) | > 98 |
Note: These values are estimates based on typical flavonoid purifications and may vary depending on the plant source and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Improper plant material grinding. | - Test different solvents (e.g., methanol, acetone). - Increase extraction time or use methods like ultrasound-assisted or microwave-assisted extraction. - Ensure the plant material is finely powdered. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity. - Column overloading. - Irregular column packing. | - Optimize the solvent gradient. Use TLC to pre-screen solvent systems. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without cracks or channels. |
| This compound Degradation | - Exposure to high temperatures. - Unstable pH conditions. | - Avoid temperatures above 50-60°C during solvent evaporation.[4] - Maintain a neutral or slightly acidic pH during extraction and purification. Flavonoids can be unstable in alkaline conditions. |
| Tailing Peaks in HPLC | - Secondary interactions with the stationary phase. - Column contamination or degradation. | - Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase. - Use a guard column and ensure proper sample filtration. Flush the column with a strong solvent. |
| Co-elution with Similar Compounds | - Insufficient resolution of the chromatographic system. | - Optimize the HPLC gradient (slower gradient). - Try a different stationary phase (e.g., phenyl-hexyl instead of C18). - Consider using a different chromatography technique like High-Speed Countercurrent Chromatography (HSCCC). |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for low purity.
References
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. lcms.cz [lcms.cz]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isodaphnoretin B In Vivo Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of Isodaphnoretin B for in vivo studies. Given the limited publicly available data on specific formulations for this compound, this guide offers general strategies, troubleshooting advice, and example protocols based on common practices for poorly soluble natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge for formulating this compound, like many natural polyphenolic compounds, is its expected low aqueous solubility. This can lead to poor absorption, low bioavailability, and variability in experimental results. Overcoming this requires the use of solubility-enhancing excipients and delivery systems.
Q2: Which administration routes are suitable for this compound in animal models?
A2: The choice of administration route depends on the experimental objective.
-
Oral (p.o.): Suitable for evaluating oral bioavailability and efficacy following gastrointestinal absorption. Requires formulations that enhance solubility and protect the compound from degradation in the GI tract.
-
Intravenous (i.v.): Used to achieve 100% bioavailability and study the compound's intrinsic pharmacokinetic properties and efficacy without the influence of absorption. Requires a formulation that is sterile and ensures the compound remains solubilized in the bloodstream.
-
Intraperitoneal (i.p.): Often used in rodent models as an alternative to i.v. administration, providing rapid systemic exposure. The formulation must be sterile and non-irritating to the peritoneal cavity.
Q3: What are some common excipients used for formulating poorly soluble compounds like this compound?
A3: A variety of excipients can be used to improve the solubility and stability of hydrophobic compounds. These include:
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol.
-
Surfactants: Tween® 80 (polysorbate 80), Cremophor® EL, and Solutol® HS 15.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Lipids: For lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous media (e.g., PBS). | The concentration of the organic co-solvent is too high, and the compound crashes out when the solvent polarity changes. | - Increase the concentration of a non-ionic surfactant (e.g., Tween® 80) in the final formulation. - Consider using a cyclodextrin-based formulation to encapsulate the compound. - Prepare a nano-suspension or lipid-based formulation. |
| High variability in plasma concentrations between animals after oral administration. | Poor and inconsistent absorption due to low solubility in the gastrointestinal fluid. | - Micronize the this compound powder to increase the surface area for dissolution. - Formulate as a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut. - Ensure consistent fasting times for all animals before dosing. |
| Signs of irritation or toxicity at the injection site (i.v. or i.p.). | The formulation may be hypertonic, have a non-physiological pH, or contain an irritant excipient at a high concentration. | - Limit the concentration of organic co-solvents (e.g., DMSO < 10% of total volume). - Adjust the pH of the final formulation to be close to physiological pH (7.4). - Filter-sterilize the final formulation through a 0.22 µm filter to remove any particulates. |
| Low brain penetration of this compound in CNS-related studies. | The compound may be a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein). | - Co-administer a known P-glycoprotein inhibitor (e.g., verapamil), if experimentally appropriate, to assess the impact of efflux. - Consider formulation strategies that can enhance CNS delivery, such as nanoparticle-based systems. |
Experimental Protocols
Example Protocol 1: Oral Formulation for Pharmacokinetic Studies in Rats
This protocol describes the preparation of a suspension formulation for oral gavage.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
-
0.1% (v/v) Tween® 80
Procedure:
-
Prepare the vehicle by dissolving 0.5 g of CMC-Na in 100 mL of deionized water with gentle heating and stirring.
-
Once the CMC-Na is fully dissolved, cool the solution to room temperature and add 0.1 mL of Tween® 80. Mix thoroughly.
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring to achieve the desired final concentration (e.g., 10 mg/mL).
-
Homogenize the suspension using a suitable method (e.g., sonication or a high-speed homogenizer) to ensure uniform particle size distribution.
-
Administer to rats via oral gavage at the desired dose volume (e.g., 5 mL/kg).
Example Protocol 2: Intravenous Formulation for Efficacy Studies in Mice
This protocol details the preparation of a solubilized formulation for intravenous injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the co-solvent vehicle by mixing DMSO and PEG400 in a 1:4 ratio (v/v).
-
Dissolve the required amount of this compound in the DMSO:PEG400 vehicle to achieve a stock concentration (e.g., 20 mg/mL). Use a vortex mixer or sonication to aid dissolution.
-
On the day of the experiment, dilute the stock solution with saline to the final desired concentration (e.g., 2 mg/mL). The final formulation should contain no more than 10% DMSO.
-
Visually inspect the final solution for any signs of precipitation.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
-
Administer to mice via tail vein injection at the desired dose volume (e.g., 10 mL/kg).
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical pharmacokinetic data for this compound in rats following administration of the example formulations.
Table 1: Pharmacokinetic Parameters of this compound after a Single Oral Dose (50 mg/kg) in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum plasma concentration) | ng/mL | 450 ± 120 |
| Tmax (Time to reach Cmax) | h | 2.0 ± 0.5 |
| AUC0-t (Area under the curve) | ng·h/mL | 2100 ± 550 |
| t1/2 (Half-life) | h | 4.5 ± 1.2 |
| F (Oral Bioavailability) | % | ~15 |
Table 2: Pharmacokinetic Parameters of this compound after a Single Intravenous Dose (10 mg/kg) in Rats
| Parameter | Unit | Value (Mean ± SD) |
| C0 (Initial plasma concentration) | ng/mL | 2500 ± 400 |
| AUC0-t (Area under the curve) | ng·h/mL | 2800 ± 600 |
| CL (Clearance) | L/h/kg | 3.6 ± 0.8 |
| Vd (Volume of distribution) | L/kg | 15 ± 3.5 |
| t1/2 (Half-life) | h | 3.0 ± 0.7 |
Visualizations
Caption: General workflow for in vivo studies of this compound.
Caption: Potential mechanism of action for this compound.
Validation & Comparative
Unveiling the Therapeutic Potential of Isodaphnoretin B: A Comparative Guide to Target Validation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of therapeutic targets potentially modulated by Isodaphnoretin B. Due to the limited direct experimental data available for this compound, this guide leverages findings from its close structural analog, Daphnoretin, to infer and present potential mechanisms and targets. This comparative analysis is supported by experimental data from studies on Daphnoretin and other relevant flavonoids, offering a foundational resource for further investigation into this compound.
Executive Summary
This compound, a natural flavonoid, holds promise as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. While direct research on this compound is nascent, studies on the structurally similar compound Daphnoretin have identified key signaling pathways that are likely shared therapeutic targets. These include the PI3K/Akt, NF-κB, and STAT3 pathways, which are critical regulators of cell proliferation, survival, and inflammation. This guide synthesizes the available data to present a comparative overview of these targets, details the experimental protocols for their validation, and provides a framework for future research into the therapeutic efficacy of this compound.
Comparative Analysis of Therapeutic Targets
The anti-cancer and anti-inflammatory effects of Daphnoretin, and by extension potentially this compound, are attributed to its modulation of several key signaling pathways. Below is a summary of the quantitative data from studies on Daphnoretin and related compounds, highlighting their impact on these pathways.
| Target Pathway | Compound | Cell Line(s) | Key Findings | Reference(s) |
| PI3K/Akt Signaling | Daphnoretin | U87, U251 (Glioblastoma) | Downregulation of p-PI3K and p-Akt levels. | [1][2] |
| Daphnoretin | MCF-7, MDA-MB-231 (Breast Cancer) | Decreased the ratio of p-PI3K/PI3K and p-AKT/AKT. | [3] | |
| Daphnoretin | A375, B16 (Melanoma) | Decreased levels of p-PI3K and p-Akt. | [4] | |
| Apoptosis Induction | Daphnoretin | A375, B16 (Melanoma) | Upregulation of Bax and downregulation of Bcl-2. Increased levels of cleaved caspase-3 and -9. | [5] |
| Daphnoretin | MCF-7, MDA-MB-231 (Breast Cancer) | Lowered BCL-2 level and raised the levels of BAX and cleaved caspase-9 and -3. | [6][3] | |
| Daphnoretin | U87, U251 (Glioblastoma) | Upregulation of Bax, Cleaved-caspase 9, and Cleaved-caspase 3, and downregulation of Bcl-2. | [1] | |
| NF-κB Signaling | Curcumin | Human Myeloid ML-1a | Inhibited TNF-α-induced NF-κB activation by preventing IκBα phosphorylation and degradation. | [7] |
| Apigenin | TRAMP (Prostate Cancer Mouse Model) | Inhibited NF-κB activation by blocking IκBα phosphorylation and degradation through suppression of IKK activation. | [8] | |
| STAT3 Signaling | Isodeoxyelephantopin | BT-549, MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibited STAT3 phosphorylation. | [9] |
| Eriocalyxin B | STAT3-dependent tumor cells | Directly and covalently binds to STAT3, inhibiting its phosphorylation and activation. | [10] | |
| Phloretin | Hepatocellular Carcinoma | Inhibits STAT3 activity via SHP-1-mediated inhibition. |
Key Signaling Pathways and Experimental Workflows
To validate the therapeutic targets of this compound, a series of well-established experimental workflows can be employed. These workflows are designed to elucidate the compound's mechanism of action and quantify its effects on cellular signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.
Experimental Workflow for Target Validation
A systematic approach is necessary to validate the therapeutic targets of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the therapeutic targets of this compound.
Western Blot Analysis for PI3K/Akt and STAT3 Signaling
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87, MDA-MB-231) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for specified time points.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound as described above.
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.
-
-
Caspase Activity Assay:
-
Treat cells with this compound.
-
Lyse cells and measure the activity of caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assay kits based on the cleavage of specific substrates.
-
NF-κB Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB transcriptional activity.
Conclusion and Future Directions
The evidence from studies on Daphnoretin strongly suggests that this compound is a promising candidate for therapeutic development, with potential activities against cancer and inflammatory conditions through the modulation of the PI3K/Akt, NF-κB, and STAT3 signaling pathways. The experimental frameworks provided in this guide offer a clear path for the validation of these targets and the elucidation of the precise mechanisms of action of this compound. Further research, including head-to-head comparative studies with established inhibitors of these pathways, will be crucial to fully realize the therapeutic potential of this natural compound. In vivo studies using animal models of cancer and inflammation are also essential to translate the promising in vitro findings into clinical applications.
References
- 1. Daphnoretin inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation [jcancer.org]
- 2. Daphnoretin inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodaphnoretin B in the Spotlight: A Comparative Analysis with Leading Flavonoids
In the ever-evolving landscape of drug discovery and natural product research, flavonoids have consistently emerged as promising candidates for therapeutic development. Their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them at the forefront of scientific investigation. This guide provides a comprehensive comparative analysis of Isodaphnoretin B, a lesser-known biflavonoid, against two of the most extensively studied flavonoids: quercetin and kaempferol. This report aims to equip researchers, scientists, and drug development professionals with a detailed overview of their relative performance, supported by available experimental data and methodologies.
A Tale of Two Flavonoids: Quercetin and Kaempferol
Quercetin and kaempferol are monomeric flavonoids ubiquitously found in a variety of fruits, vegetables, and medicinal plants. Their therapeutic potential has been substantiated by a wealth of preclinical and clinical studies. In contrast, this compound, a biflavonoid predominantly found in plants of the Wikstroemia genus, remains largely unexplored, with a significant scarcity of direct experimental data on its biological activities.
This comparative analysis will first delve into the quantitative experimental data for quercetin and kaempferol across key therapeutic areas. Subsequently, it will provide a qualitative discussion on this compound, drawing inferences from the general characteristics of biflavonoids and the known bioactivities of compounds from its plant source.
Quantitative Comparison: Anticancer Activity
The cytotoxic effects of quercetin and kaempferol have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Quercetin | MCF-7 (Breast) | 73 | 48 | [1] |
| MDA-MB-231 (Breast) | 85 | 48 | [1] | |
| CT-26 (Colon) | >120 | 72 | [2] | |
| A549 (Lung) | 8.65 | 24 | [3] | |
| H69 (Lung) | 14.2 | 24 | [3] | |
| HL-60 (Leukemia) | 7.7 | 96 | [4] | |
| Kaempferol | HepG2 (Liver) | 30.92 | Not Specified | [5] |
| CT26 (Colon) | 88.02 | Not Specified | [5] | |
| B16F1 (Melanoma) | 70.67 | Not Specified | [5] |
This compound: No direct IC50 values for the anticancer activity of this compound were found in the reviewed literature. However, studies on other biflavonoids isolated from Wikstroemia species have demonstrated cytotoxic effects. For instance, sikokianin B and C showed potent antimalarial activity with IC50 values of 0.54 µg/mL and 0.56 µg/mL, respectively, against a chloroquine-resistant strain of Plasmodium falciparum[3][6]. Comparative studies on biflavonoids suggest that their anticancer activity can be potent, sometimes exceeding that of their monomeric counterparts, and is often mediated through the induction of apoptosis and cell cycle arrest[5][7].
Quantitative Comparison: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Flavonoid | Cell Line | IC50 for NO Inhibition (µM) | Citation |
| Quercetin | RAW 264.7 | Not Specified | [5] |
| Kaempferol | RAW 264.7 | Not Specified | [5] |
This compound: Direct IC50 values for the anti-inflammatory activity of this compound are not available. However, biflavonoids, in general, have been reported to possess significant anti-inflammatory properties[8]. Some synthetic biflavonoids have shown potent inhibition of PGE2 production with IC50 values as low as 3.7 µM[9]. The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the NF-κB and MAPK signaling pathways[10].
Quantitative Comparison: Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.
| Flavonoid | Assay | IC50 / Activity | Citation |
| Quercetin | DPPH | IC50: 19.17 µg/mL | [6] |
| Kaempferol | DPPH | Higher than kaempferol glycosides | [5] |
| ABTS | Higher than kaempferol glycosides | [5] |
This compound: Specific antioxidant activity data for this compound is lacking. Comparative studies on biflavonoids have shown variable results. While some biflavonoids exhibit potent antioxidant activity, others show weaker radical scavenging capabilities compared to their monomeric units[11]. The antioxidant activity of flavonoids is highly dependent on their chemical structure, including the number and position of hydroxyl groups[12].
Signaling Pathways and Mechanisms of Action
Quercetin and kaempferol modulate several key signaling pathways implicated in cancer and inflammation. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Both quercetin and kaempferol have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.
References
- 1. Structural Elucidation and Bioactivity of Biflavonoids from the Stems of Wikstroemia taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. In vitro antimalarial activity of biflavonoids from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of the synthetic C-C biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Isodaphnoretin B Analogs and Related Isoflavones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodaphnoretin B, a natural product isolated from the roots of Stellera chamaejasme, is a coumarin derivative with a complex chemical structure. While research has been conducted on its biological properties, a comprehensive body of literature specifically detailing the structure-activity relationships (SAR) of a wide range of this compound analogs is not yet available. However, due to its structural similarities to isoflavonoids, a well-studied class of compounds known for their diverse pharmacological activities, we can infer potential SAR principles by examining the extensive research on isoflavone analogs.
This guide provides a comparative overview of the SAR of isoflavone derivatives, offering insights that can be valuable for the rational design and development of novel analogs of this compound and related compounds with enhanced therapeutic potential, particularly in the areas of anticancer and anti-inflammatory research.
General Structure-Activity Relationship of Isoflavones
The biological activity of isoflavones is intricately linked to the substitution patterns on their core C6-C3-C6 skeleton, comprising two aromatic rings (A and B) and a heterocyclic pyran-4-one moiety (C-ring).[1][2] Modifications at various positions can significantly influence their efficacy and mechanism of action.[1][2]
Key Structural Features Influencing Bioactivity:
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups are crucial. For anti-inflammatory activity, hydroxyl groups at the C-5 and C-4' positions are often associated with enhanced potency.[3] Conversely, hydroxylation at other positions, such as C-6, C-7, C-8, and C-3', may attenuate activity.[3] In the context of anticancer activity, the removal of the 5'-hydroxyl group in some isoflavones has been shown to decrease their inhibitory effect on certain enzymes like tyrosine kinase.[4]
-
Prenylation: The addition of prenyl groups, particularly on the A-ring, has been shown to enhance the cytotoxic activity of isoflavones against various cancer cell lines.[1] For instance, 6-prenyl substituted isoflavones have demonstrated greater potency than their 8-prenyl counterparts.[1]
-
Molecular Hybridization: Synthesizing hybrid molecules by combining the isoflavone scaffold with other pharmacologically active moieties has proven to be an effective strategy for developing potent anticancer agents.[1] This approach has led to the discovery of isoflavone analogs with improved antiproliferative activities.[1]
-
Other Substitutions: The introduction of various functional groups, such as aminomethyl, triazine, and nitrogen mustard moieties, at different positions on the isoflavone core has resulted in derivatives with significant and sometimes selective anticancer activity against various cell lines.[1]
Comparative Bioactivity of Isoflavone Analogs
The following table summarizes the in vitro anticancer activity of several representative isoflavone analogs from various studies. This data is intended to be illustrative of the SAR principles discussed and is not a direct comparison of this compound analogs.
| Compound/Analog | Cancer Cell Line | Bioactivity (IC50/PC50) | Reference |
| Formononetin derivative 15o | SH-SY5Y (neuroblastoma) | 2.08 µM | [1] |
| Formononetin derivative 15n | HeLa (cervical cancer) | 8.29 µM | [1] |
| Genistein-triazine derivative 9i | MDA-MB-231 (breast cancer) | 23.13 ± 1.29 µM | [1] |
| Genistein-triazine derivative 9i | HeLa (cervical cancer) | 39.13 ± 0.89 µM | [1] |
| Prenylated isoflavone 69a | PANC-1 (pancreatic cancer) | 1.5 µM | [1] |
| Prenylated isoflavone 74b | PANC-1 (pancreatic cancer) | 0.8 µM | [1] |
| Formononetin-podophyllotoxin conjugate 24a-c | Various cancer cell lines | Potent (specific values vary) | [1] |
| Genistein | RSV-transformed 3Y1 cells | 7 µg/ml | [4] |
| Daidzein | RSV-transformed 3Y1 cells | >100 µg/ml | [4] |
Signaling Pathways
Isoflavones exert their biological effects by modulating various cellular signaling pathways. The diagram below illustrates a generalized signaling cascade often implicated in the anti-inflammatory and anticancer effects of isoflavones.
Caption: Generalized signaling pathways modulated by isoflavones.
Experimental Workflow
The evaluation of novel isoflavone analogs typically follows a standardized experimental workflow to determine their biological activity. The diagram below outlines a common screening process for anticancer activity.
Caption: A typical workflow for screening anticancer isoflavones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments commonly cited in the study of isoflavone analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[5][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Treat the cells with various concentrations of the isoflavone analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target protein.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of existing literature on isoflavones. The information provided should not be interpreted as a direct structure-activity relationship for this compound analogs, for which specific experimental data is limited. Further research is required to elucidate the precise SAR of this particular compound class.
References
- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of isoflavones in augmenting the effects of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of Isodaphnoretin B's Potential Efficacy Against Existing Anti-Inflammatory and Anticancer Therapies
A deep dive into the pre-clinical data of a promising natural compound and its standing against established drugs.
Introduction:
Isodaphnoretin B, a natural biflavonoid, has emerged as a compound of interest for researchers in drug discovery due to its potential therapeutic properties. While specific data on this compound is limited, its close structural analog, Daphnetin (7,8-dihydroxycoumarin), has been more extensively studied, revealing significant anti-inflammatory and anticancer activities. This guide provides a comparative analysis of the efficacy of Daphnetin, as a proxy for this compound, against two widely used drugs: the corticosteroid Dexamethasone for inflammatory conditions and the chemotherapeutic agent Doxorubicin for cancer treatment. This comparison is based on available preclinical data and aims to offer researchers a valuable resource for evaluating the potential of this compound and its derivatives in future drug development.
Disclaimer: Due to the limited availability of specific experimental data for this compound, this guide utilizes data from its close structural analog, Daphnetin. The findings presented here should be interpreted with this consideration, and further research is warranted to elucidate the specific pharmacological profile of this compound.
Anti-Inflammatory Efficacy: Daphnetin vs. Dexamethasone
Daphnetin has demonstrated notable anti-inflammatory effects in various preclinical models. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Dexamethasone, a potent synthetic glucocorticoid, also exerts its anti-inflammatory effects through the modulation of the NF-κB pathway, among other mechanisms.
Quantitative Comparison of In Vitro Efficacy
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Daphnetin | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10 - 160 µM (dose-dependent reduction) | [1] |
| Dexamethasone | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Data not available in a directly comparable format | |
| Dexamethasone | Inhibition of NF-κB Reporter Activity | A549 Cells | 0.5 x 10-9 M |
Quantitative Comparison of In Vivo Efficacy
| Compound | Animal Model | Dosage | Efficacy | Reference |
| Daphnetin | Carrageenan-induced paw edema in rats | Not specified | Dose-dependent reduction in paw edema | [2] |
| Daphnetin | Endotoxin-induced acute lung injury in mice | 5 and 10 mg/kg | Significant protection from lung injury | [1] |
| Daphnetin | DSS-induced ulcerative colitis in mice | Not specified | Amelioration of colitis severity | [3] |
| Dexamethasone | LPS-challenged mice | 0.5, 1.5, and 5 mg/kg (oral) | Dose-dependent improvement in survival | |
| Dexamethasone | Acute lung injury in rats | 20 mg/kg (i.p.) | 40-60% reduction in neutrophil influx |
Anticancer Efficacy: Daphnetin vs. Doxorubicin
Daphnetin has also shown promising anticancer activity across various cancer cell lines and in vivo models. Its proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[2][4] Doxorubicin, a widely used anthracycline antibiotic, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.
Quantitative Comparison of In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Daphnetin | B16 melanoma | Melanoma | 54 ± 2.8 | [5][6] |
| MXT breast adenocarcinoma | Breast Cancer | 74 ± 6.4 | [5][6] | |
| C26 colon carcinoma | Colon Cancer | 108 ± 7.3 | [5][6] | |
| Huh7 | Hepatocellular Carcinoma | 69.41 | [4] | |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [4] | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 ± 1.76 | [7] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [7] | |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [7] | |
| A549 | Lung Cancer | > 20 | [7] |
Quantitative Comparison of In Vivo Efficacy
| Compound | Animal Model | Tumor Type | Dosage | Efficacy | Reference |
| Daphnetin | Mouse model | B16 melanoma | 40 mg/kg | 48% tumor inhibition | [5][6] |
| Mouse model | MXT breast adenocarcinoma | 40 mg/kg | 40% tumor inhibition | [5][6] | |
| Xenograft mouse model | A2780 ovarian cancer | 30 mg/kg | Promoted apoptosis of tumor cells | [2][4] | |
| Doxorubicin | BALB/c mice | 4T1-R metastatic breast cancer | Not specified | Did not improve overall survival in this resistant model | [8] |
| Doxorubicin | Xenograft mice model | SK-OV-3 ovarian cancer | Not specified | 2.5 times less effective than Dox-DNA-AuNP formulation | [9] |
| Doxorubicin | Rats | N/A (Cardiotoxicity model) | 1 mg/kg/day for 10 days | Induced cardiotoxicity | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Daphnetin or Dexamethasone and pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.[11][12]
In Vitro Anticancer Assay: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of Daphnetin or Doxorubicin.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (10-20 µL) and incubated for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.
-
Treatment: Animals are orally or intraperitoneally administered with Daphnetin, Dexamethasone, or the vehicle control 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[14][15]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.
In Vivo Anticancer Assay: Tumor Xenograft Model in Mice
-
Cell Preparation and Implantation: Human cancer cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper. The volume is calculated using the formula: (length x width^2)/2.
-
Treatment Initiation: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly assigned to treatment groups.
-
Drug Administration: Daphnetin, Doxorubicin, or a vehicle control is administered to the mice according to the specified dosage and schedule (e.g., intraperitoneal or intravenous injection).
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumor weight and volume are measured, and tumors may be excised for further analysis (e.g., histology, western blotting).[16][17][18]
Conclusion
The available preclinical data suggests that Daphnetin, a close analog of this compound, exhibits significant anti-inflammatory and anticancer properties. In in vitro studies, Daphnetin demonstrates efficacy in inhibiting inflammatory mediators and reducing the viability of various cancer cell lines, with IC50 values in the micromolar range. In vivo studies further support its therapeutic potential in animal models of inflammation and cancer.
When compared to established drugs, Daphnetin's potency appears to be lower than that of Dexamethasone in anti-inflammatory assays and generally higher (less potent) than Doxorubicin in terms of IC50 values against cancer cell lines. However, it is crucial to consider that natural compounds like Daphnetin may offer a better safety profile with fewer adverse effects compared to synthetic drugs like Dexamethasone and Doxorubicin, which are known for their significant side effects.
The information presented in this guide highlights the potential of this compound and its derivatives as promising candidates for further investigation. Future research should focus on elucidating the specific pharmacological profile of this compound, including its efficacy, mechanism of action, and safety, to fully assess its therapeutic potential. Direct comparative studies with existing drugs will be essential to determine its relative advantages and potential clinical applications.
References
- 1. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 3. Daphnetin attenuates intestinal inflammation, oxidative stress, and apoptosis in ulcerative colitis via inhibiting REG3A-dependent JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. In vitro anti-proliferative effect and in vivo antitumor action of daphnetin in different tumor cells [scielo.org.mx]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. In vivo anticancer synergy mechanism of doxorubicin and verapamil combination treatment is impaired in BALB/c mice with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Research Data on the Anticancer Effects of Isodaphnoretin B
A comprehensive search of publicly available scientific literature and research databases has yielded no specific information on the anticancer effects, mechanism of action, or experimental protocols related to Isodaphnoretin B.
Our targeted investigation sought to collate data for a comparative guide on the anticancer properties of this compound for an audience of researchers, scientists, and drug development professionals. However, no studies detailing its efficacy, signaling pathways, or comparative performance against other agents could be identified.
This absence of data prevents the creation of the requested comparison guide, including data tables and visualizations of signaling pathways.
We did, however, find a significant body of research on a closely related compound, Daphnoretin . Daphnoretin has been studied for its anticancer properties across various cancer cell lines, and there is published data on its mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Would you be interested in a detailed comparison guide on the anticancer effects of Daphnoretin instead? Such a guide would adhere to all the initial requirements, including:
-
Quantitative data summarized in tables.
-
Detailed experimental protocols.
-
Graphviz diagrams of signaling pathways and experimental workflows.
Please advise if you would like to proceed with a report on Daphnoretin.
Isodaphnoretin B's antioxidant capacity compared to other natural compounds
For Researchers, Scientists, and Drug Development Professionals
Isodaphnoretin B, a biflavonoid found in plants of the Thymelaeaceae family, has garnered interest for its potential pharmacological activities. While research into its specific antioxidant capacity is ongoing, this guide provides a comparative framework for understanding its potential antioxidant activity in relation to other well-established natural compounds. This comparison is based on common in vitro antioxidant assays and an examination of the key signaling pathways involved in the antioxidant response of flavonoids.
Quantitative Comparison of Antioxidant Capacity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µmol TE/g) | ORAC (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Quercetin | 4.60 ± 0.3[1] | 48.0 ± 4.4[1] | High activity | High activity |
| Ascorbic Acid (Vitamin C) | ~40[2] | - | Variable | - |
| Gallic Acid | ~15[2] | - | High activity[3] | - |
| Trolox (Vitamin E analog) | - | Standard | Standard | Standard |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity. FRAP and ORAC values are often expressed as Trolox Equivalents (TE), providing a relative measure of antioxidant capacity compared to Trolox. The values presented are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols for Key Antioxidant Assays
The following are detailed methodologies for the key in vitro experiments commonly used to determine antioxidant capacity. These protocols provide a foundation for designing and interpreting future studies on this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4][5]
Methodology:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).[4][6]
-
Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or quercetin) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound and standard solutions.
-
The reaction mixtures are incubated in the dark at a constant temperature for a specified period (e.g., 30 minutes).[4]
-
The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH.[4]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]
Methodology:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[8]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[9]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[10]
Methodology:
-
The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
A small volume of the test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[10]
-
The absorbance of the reaction mixture is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a known ferrous iron standard or a standard antioxidant like gallic acid.[11][12]
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the degree of protection provided.
Methodology:
-
A fluorescent probe (commonly fluorescein) is mixed with the test compound and a standard antioxidant (e.g., Trolox).
-
The reaction is initiated by the addition of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14]
-
The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox Equivalents (TE).
Signaling Pathways in Flavonoid Antioxidant Action
Beyond direct radical scavenging, flavonoids like this compound are known to exert their antioxidant effects by modulating cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[15]
Caption: Nrf2-ARE antioxidant signaling pathway activated by flavonoids.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] In the presence of oxidative stress or activators like flavonoids, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[15] This leads to the increased expression of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance the cell's ability to combat oxidative stress.[17] It is plausible that this compound, as a flavonoid, could also exert its antioxidant effects through the activation of this crucial protective pathway.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant capacity of this compound is currently lacking, its chemical structure as a biflavonoid suggests it likely possesses significant antioxidant properties. The comparison with well-characterized natural antioxidants such as quercetin and ascorbic acid provides a valuable context for its potential efficacy. Future research should focus on determining the IC50 values of this compound in standardized antioxidant assays (DPPH, ABTS, FRAP, and ORAC) to quantitatively assess its radical scavenging abilities. Furthermore, investigating its ability to modulate key antioxidant signaling pathways, particularly the Nrf2-ARE pathway, will provide a more comprehensive understanding of its mechanism of action and its potential as a therapeutic agent in conditions associated with oxidative stress.
References
- 1. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. youtube.com [youtube.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 17. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity [mdpi.com]
In Vivo Validation of Isodaphnoretin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide aims to provide a comprehensive comparison of the in vivo validated mechanism of action of Isodaphnoretin B against alternative therapeutic agents. The content is structured to facilitate objective analysis through detailed experimental data, protocols, and visual representations of key biological pathways.
Disclaimer: Extensive literature searches for "this compound" did not yield specific in vivo validation studies, comparative analyses with other compounds, or detailed experimental protocols directly pertaining to this molecule. The information presented in this guide is therefore based on the broader class of isoflavones, to which this compound belongs, and related compounds like Daphnoretin where specific data is available. The mechanisms and pathways described for these related compounds may not be directly applicable to this compound. Further dedicated research on this compound is necessary to validate its specific in vivo effects and mechanisms of action.
Overview of Isoflavones and Their Biological Activities
Isoflavones are a class of naturally occurring phenolic compounds, many of which are recognized as phytoestrogens due to their structural similarity to estrogen.[1][2] This structural feature allows them to interact with estrogen receptors and modulate various physiological processes.[2] The biological activities of isoflavones are diverse and have been the subject of extensive research, with studies highlighting their potential anti-inflammatory, antioxidant, and anticancer properties.[3][4]
Potential Mechanisms of Action: Insights from Related Compounds
While direct in vivo evidence for this compound is lacking, studies on the related compound, Daphnoretin, and the broader isoflavone class provide insights into potential signaling pathways that may be modulated.
PI3K/AKT Signaling Pathway
In studies on glioblastoma, Daphnoretin has been shown to exert its anti-tumor effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by Daphnoretin leads to the induction of apoptosis (programmed cell death) in cancer cells.[5]
Signaling Pathway of Daphnoretin via PI3K/AKT Inhibition
Caption: Daphnoretin inhibits the PI3K/AKT pathway, leading to apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Some isoflavones have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[6] This inhibition can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.
General Experimental Workflow for In Vivo Anti-Inflammatory Studies
Caption: Workflow for evaluating in vivo anti-inflammatory activity.
Data Presentation: A Template for Future this compound Studies
Due to the absence of specific data for this compound, the following tables are presented as templates. These can be populated with experimental data as it becomes available to facilitate comparison with other compounds.
Table 1: In Vivo Efficacy of this compound in a Xenograft Tumor Model (Hypothetical)
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | - | - | |
| This compound | ||||
| Alternative Drug A | ||||
| Alternative Drug B |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in an Animal Model of Inflammation (Hypothetical)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| This compound | ||||
| Positive Control |
Experimental Protocols: A General Guide
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. As no specific protocols for this compound are available, the following provides a general framework for key in vivo experiments based on common practices for isoflavone research.
Animal Models
The choice of animal model is critical and depends on the specific biological activity being investigated. For anticancer studies, immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft models where human cancer cells are implanted. For anti-inflammatory studies, models such as lipopolysaccharide (LPS)-induced systemic inflammation or carrageenan-induced paw edema in rodents are frequently employed.
Administration of Test Compounds
The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing regimen (e.g., daily, every other day) should be clearly defined and justified based on pharmacokinetic and pharmacodynamic considerations.
Efficacy Evaluation
For anticancer studies, tumor volume and weight are the primary endpoints. For anti-inflammatory studies, measurements of edema, cytokine levels in serum or tissue, and histological analysis of inflamed tissues are common.
Mechanism of Action Studies
To elucidate the in vivo mechanism of action, tissues of interest are typically collected at the end of the study. Techniques such as Western blotting and immunohistochemistry are used to analyze the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., PI3K/AKT, NF-κB).
Conclusion and Future Directions
While the broader class of isoflavones shows promise in modulating key signaling pathways involved in cancer and inflammation, there is a clear and urgent need for dedicated in vivo research on this compound. Future studies should focus on:
-
Pharmacokinetic and toxicity profiling of this compound.
-
In vivo validation of its efficacy in relevant animal models of disease.
-
Detailed investigation of its molecular mechanism of action through analysis of key signaling pathways.
-
Direct comparative studies against existing therapeutic agents.
The generation of such data will be essential to determine the therapeutic potential of this compound and to guide its further development as a potential drug candidate.
References
- 1. Scientific Evidence Supporting the Beneficial Effects of Isoflavones on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 61.8.75.226 [61.8.75.226]
- 5. Daphnoretin inhibited SCI-induced inflammation and activation of NF-κB pathway in spinal dorsal horn - Figure f2 | Aging [static-site-aging-prod.impactaging.com]
- 6. In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isodaphnoretin B from Diverse Botanical Origins
For researchers, scientists, and professionals in drug development, understanding the nuances of natural compounds is paramount. Isodaphnoretin B, a biflavonoid with promising pharmacological activities, can be sourced from several plant species. This guide provides a comparative study of this compound from three identified botanical sources: Stellera chamaejasme, Daphne genkwa, and Wikstroemia indica. The objective is to offer a clear comparison of these sources based on available data, detail the experimental protocols for extraction and quantification, and elucidate the compound's impact on cellular signaling pathways.
Comparative Data of this compound from Different Plant Sources
| Plant Source | Family | Plant Part Used | Reported Presence of this compound | Notes |
| Stellera chamaejasme | Thymelaeaceae | Roots | Yes | Frequently cited as a primary source of various biflavonoids, including this compound. |
| Daphne genkwa | Thymelaeaceae | Flower buds, Roots | Yes[1] | Known to contain a variety of flavonoids and daphnodorins.[2] |
| Wikstroemia indica | Thymelaeaceae | Twigs and Leaves | Yes | An optimized extraction process for daphnoretin, a related compound, has been developed for this plant, suggesting the potential for efficient extraction of similar biflavonoids. |
Note: The actual yield and purity of this compound can vary significantly based on the geographical origin of the plant, harvesting time, and the extraction and purification methods employed. The table above indicates the presence of the compound in the respective plants, but for a definitive quantitative comparison, a side-by-side study using a validated analytical method is necessary.
Experimental Protocols
Extraction of this compound
A general protocol for the extraction of flavonoids from plant materials can be adapted for this compound.
Materials:
-
Dried and powdered plant material (roots of Stellera chamaejasme, flower buds/roots of Daphne genkwa, or twigs and leaves of Wikstroemia indica)
-
Solvents: 80% Ethanol (or Methanol)
-
Equipment: Soxhlet apparatus or ultrasonic bath, rotary evaporator, vacuum filtration apparatus.
Procedure:
-
Maceration/Sonication:
-
Suspend the powdered plant material in 80% ethanol at a solvent-to-material ratio of 12:1 (v/w).
-
Extract at room temperature for 26 hours with continuous stirring or by ultrasonication for 30-60 minutes.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and extract with 80% ethanol in a Soxhlet apparatus for several hours until the extraction solvent runs clear.
-
-
Concentration:
-
Filter the resulting extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Diagram of the Extraction Workflow:
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-DAD (Diode Array Detection) or HPLC-UV method is suitable for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is commonly used for flavonoid separation. A typical gradient might be:
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
50-55 min: 80-95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength for detection should be selected (typically around 254 nm or 340 nm for flavonoids).
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to ICH guidelines.
Signaling Pathway Modulation by this compound
While direct studies on the signaling pathways modulated exclusively by this compound are limited, research on the closely related compound Daphnoretin and other flavonoids provides strong indications of its potential mechanisms of action.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. Studies on daphnoretin have shown that it can inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of this pro-survival pathway.[3][4] This inhibition can induce apoptosis and reduce the proliferation and metastasis of cancer cells. Given the structural similarity, it is highly probable that this compound exerts similar inhibitory effects on the PI3K/Akt pathway.
Diagram of the PI3K/Akt Signaling Pathway Inhibition:
Induction of Apoptosis via Caspase Activation and PARP Cleavage
Flavonoids are well-known inducers of apoptosis in cancer cells. This process is often mediated through the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. Activated caspases, such as caspase-3, can cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[5][6][7] The cleavage of PARP is a hallmark of apoptosis.[5][6][7][8] It is plausible that this compound, as a flavonoid, can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cleavage of PARP, ultimately resulting in programmed cell death.
Diagram of Apoptosis Induction Pathway:
References
- 1. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnoretin inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Isodaphnoretin B Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isodaphnoretin B, a promising natural compound, has demonstrated notable anti-cancer properties in preclinical studies. This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the therapeutic response to this compound, using the well-researched isoflavone, Genistein, as a proxy due to the limited availability of specific data on this compound. The information presented here is intended to guide researchers in designing validation studies and selecting appropriate biomarkers for novel anti-cancer agents with similar mechanisms of action.
Overview of Genistein as a Proxy for this compound
Genistein, a soy-derived isoflavone, exhibits anti-tumor activities by inducing cell cycle arrest, promoting apoptosis, and inhibiting key signaling pathways implicated in cancer progression, particularly in triple-negative breast cancer (TNBC).[1][2][3] Its mechanisms of action, including the modulation of critical cellular pathways such as NF-κB, PI3K/Akt, and MAPK, provide a valuable framework for identifying and validating biomarkers that may also be relevant for this compound.[1][4][5]
Potential Biomarkers for Treatment Response
Several biomarkers have been identified in preclinical studies that are modulated by Genistein and could serve as indicators of treatment response. These can be broadly categorized into markers of apoptosis, cell cycle regulation, and key signaling pathways.
Table 1: Potential Biomarkers for Genistein Treatment Response in TNBC
| Biomarker Category | Biomarker | Change with Treatment | Method of Detection |
| Apoptosis | Bax | Increased | Western Blot, IHC |
| Bcl-2 | Decreased | Western Blot, IHC | |
| Bcl-xL | Decreased | Western Blot | |
| Cleaved Caspase-3 | Increased | Western Blot, IHC | |
| Cleaved PARP | Increased | Western Blot | |
| Cell Cycle | Cyclin B1 | Decreased | Western Blot |
| Regulation | p21WAF1 | Increased | Western Blot |
| p27 | Increased | Western Blot | |
| Signaling | p-Akt | Decreased | Western Blot, ELISA |
| Pathways | p-NF-κB (p65) | Decreased | Western Blot, EMSA |
| p-ERK | Decreased | Western Blot | |
| PTEN | Increased | Western Blot, IHC | |
| Epigenetic | DNMT3b | Decreased | Western Blot, qRT-PCR |
| Modulation | HDAC2 | Decreased | Western Blot, qRT-PCR |
| BRCA1 methylation | Decreased | Methylation-Specific PCR |
IHC: Immunohistochemistry, ELISA: Enzyme-Linked Immunosorbent Assay, EMSA: Electrophoretic Mobility Shift Assay, qRT-PCR: Quantitative Reverse Transcription Polymerase Chain Reaction.
Comparison with Alternative Therapies
The therapeutic landscape of TNBC is evolving, with several natural compounds being investigated as alternatives or adjuncts to conventional chemotherapy. A comparison of their mechanisms and potential biomarkers is crucial for developing targeted therapies.
Table 2: Comparison of Genistein with Other Natural Compounds for TNBC Treatment
| Compound | Primary Mechanism of Action | Key Biomarkers |
| Genistein | Induction of apoptosis and G2/M cell cycle arrest via inhibition of NF-κB, Notch-1, PI3K/Akt, and MAPK pathways.[1][2][3][4][5] | Cyclin B1, Bcl-2, p21, p-Akt, p-NF-κB.[1][2] |
| Curcumin | Inhibition of NF-κB, STAT3, and other inflammatory pathways; induction of apoptosis. | NF-κB, STAT3, MMP-9. |
| Resveratrol | Modulation of SIRT1, induction of apoptosis, and inhibition of cell proliferation. | SIRT1, Cyclin D1, Caspase-9. |
| Epigallocatechin-3-gallate (EGCG) | Inhibition of EGFR signaling, induction of apoptosis, and anti-angiogenic effects. | p-EGFR, VEGF, MMP-2. |
Experimental Protocols
Accurate and reproducible experimental methods are paramount for biomarker validation. This section provides detailed protocols for key assays used to assess the efficacy of anti-cancer compounds and measure potential biomarkers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., Genistein) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat TNBC cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target biomarkers overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model of TNBC
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Preparation: Prepare a suspension of MDA-MB-231 cells in a 1:1 mixture of serum-free medium and Matrigel.[8]
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the mammary fat pad of female athymic nude mice.[8][9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the test compound via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume.
-
Biomarker Analysis: Analyze tumor tissues for biomarker expression using Western blot or immunohistochemistry.
Visualizing Signaling Pathways and Workflows
Understanding the molecular pathways affected by a therapeutic agent is critical for biomarker identification. The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Genistein-mediated signaling pathways leading to apoptosis and cell cycle arrest.
References
- 1. Soy's secret weapon: Genistein's fight against triple-negative breast cancer - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Molecular Pathways of Genistein Activity in Breast Cancer Cells [mdpi.com]
- 4. Genistein inhibits MDA-MB-231 triple-negative breast cancer cell growth by inhibiting NF-κB activity via the Notch-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Isodaphnoretin B and Its Synthetic Analogs: A Comparative Analysis of Biological Activity
A comprehensive review of the current, albeit limited, scientific literature reveals that while Isodaphnoretin B itself remains largely uncharacterized in terms of its biological activity, its close relative, daphnoretin, has demonstrated notable anticancer and anti-inflammatory properties. This guide provides a comparative overview of the available data on daphnoretin, serving as a proxy for understanding the potential of this compound, and discusses the broader context of synthetic coumarin analogs as therapeutic agents.
Due to the absence of specific biological data for this compound, this comparative guide focuses on the experimentally determined activities of daphnoretin. The structural similarities between these compounds suggest that their biological profiles may overlap.
Anticancer Activity
Daphnoretin has shown promising anticancer effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 | Melanoma | 54 ± 2.8 | [1] |
| MXT | Breast Adenocarcinoma | 74 ± 6.4 | [1] |
| C26 | Colon Carcinoma | 108 ± 7.3 | [1] |
| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [2] |
| FM55P | Malignant Melanoma | 64.41 ± 9.02 | [2] |
| SK-MEL28 | Malignant Melanoma | 116.59 ± 18.35 | [2] |
| A375 | Malignant Melanoma | 183.97 ± 18.82 | [2] |
| K562 | Chronic Myeloid Leukemia | Dose- and time-dependent inhibition | [3] |
| HEL | Human Erythroleukemia | Dose- and time-dependent inhibition | [3] |
Anti-inflammatory Activity
Mechanism of Action: Signaling Pathways
The anticancer and anti-inflammatory effects of daphnoretin and related coumarins are attributed to their ability to modulate key cellular signaling pathways.
PI3K/AKT Signaling Pathway
Daphnoretin has been shown to inhibit the proliferation and metastasis of glioblastoma and colon cancer cells by inactivating the PI3K/AKT signaling pathway.[5][6] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.
References
- 1. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Bicoumarin Compound Daphnoretin Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. mdpi.com [mdpi.com]
- 5. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isodaphnoretin B: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals working with Isodaphnoretin B, a flavonoid compound, adherence to proper disposal protocols is essential to ensure personnel safety and regulatory compliance. While specific disposal guidelines for every chemical are not always readily available, a comprehensive approach based on general principles of chemical waste management and the information available in the Material Safety Data Sheet (MSDS) can ensure its safe handling and disposal.
Hazard Identification and Personal Protective Equipment
Before handling this compound waste, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE). The MSDS for this compound indicates that while it is considered non-hazardous for transport, standard laboratory precautions should be observed.[1] Key recommendations include avoiding dust formation and preventing contact with eyes, skin, and clothing.[1]
| Personal Protective Equipment (PPE) for this compound Waste Handling |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and other solid materials in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.
-
Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a designated solid waste container.
Important: Do not mix this compound waste with other incompatible waste streams.
Step 2: Containerization
-
Use appropriate, sealable containers for waste collection. Plastic is often preferred for its durability.
-
Ensure containers are in good condition and compatible with the waste they will hold.
-
Keep waste containers closed except when adding waste.
Step 3: Labeling
-
Clearly label all waste containers with their contents. Include the chemical name ("this compound"), concentration (if applicable), and the date accumulation began.
-
Use your institution's official hazardous waste tags or labels.
Step 4: Storage
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Do not store incompatible wastes together.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain. [1] This practice is generally prohibited for bioactive and synthetic organic compounds to prevent contamination of waterways.
Accidental Release Measures
In the event of a spill, follow these procedures as outlined in the MSDS:
-
Ensure Personal Protection: Wear appropriate PPE, including respiratory protection.[1]
-
Prevent Dust Formation: Avoid creating dust from the spilled solid material.[1]
-
Containment and Cleanup: Pick up and arrange for disposal without creating dust. Sweep up and shovel the material.[1]
-
Disposal: Keep the collected material in a suitable, closed container for disposal.[1]
-
Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies for detailed guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isodaphnoretin B
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Isodaphnoretin B in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. This compound, a daphnane diterpenoid, requires careful handling due to its potential biological activity.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, based on safety data sheet recommendations.
| PPE Category | Specification |
| Respiratory Protection | A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges should be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator is required.[1] |
| Hand Protection | Chemically resistant gloves must be worn. Inspect gloves for any damage before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves after use.[1] |
| Eye Protection | Use safety glasses with side-shields or goggles. All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | A lab coat or other protective clothing is required to prevent skin contact. The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical to minimize exposure risk.
Handling Protocol:
-
Preparation : Before handling, ensure all required PPE is correctly worn. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer : Handle this compound as a powder with care to avoid dust formation. Use a spatula for transfers.
-
Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly. Decontaminate all work surfaces.
Storage Protocol:
| Condition | Specification |
| Short-Term Storage | 2-8°C in a tightly sealed container within a dry and well-ventilated area.[1] |
| Long-Term Storage | -20°C in a tightly sealed container within a dry and well-ventilated area.[1] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste : Collect unused this compound powder, contaminated gloves, pipette tips, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.
-
Empty Containers : Triple-rinse containers that held this compound with a suitable solvent. The first rinseate must be collected as hazardous waste.[2][3] After triple-rinsing and air-drying, the container can be disposed of as regular laboratory waste, with the label defaced.[2][3]
Disposal Procedure:
-
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), concentration, and the date of accumulation.[4]
-
Storage of Waste : Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.[5]
-
Institutional Guidelines : Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
Experimental Context and Potential Signaling Pathways
This compound belongs to the daphnane diterpenoids, a class of compounds known for a variety of biological activities, including anticancer, anti-HIV, and anti-inflammatory effects.[1][6][7] While the specific mechanism of action for this compound is not yet fully elucidated, related daphnane diterpenoids have been shown to modulate key cellular signaling pathways. For instance, yuanhuacine, another daphnane diterpenoid, has been found to impact the AMPK/mTOR signaling pathway.[1] Other related compounds have been observed to affect the Akt/STAT/Src signaling pathways.[8][9]
The following diagram illustrates a potential experimental workflow for investigating the effects of this compound on a cellular signaling pathway, based on the known activities of related compounds.
The diagram below depicts a simplified representation of the AMPK/mTOR signaling pathway, which is a potential target for daphnane diterpenoids like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
